TRV-120027 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10.C2HF3O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3-2(4,5)1(6)7/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);(H,6,7)/t24-,25+,29-,30-,31-,32-,34-,35-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGSTLQYSYFSJ-UAPIXIKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68F3N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biased Agonist TRV-120027 TFA: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 TFA is a novel, potent, and selective β-arrestin biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] This synthetic peptide analog of angiotensin II has garnered significant interest for its unique pharmacological profile, which separates the G-protein-mediated signaling traditionally associated with AT1R activation from β-arrestin-mediated pathways.[2][4] This biased agonism allows TRV-120027 to antagonize detrimental G-protein-coupled effects like vasoconstriction while simultaneously engaging potentially beneficial β-arrestin signaling, such as enhancing cardiac contractility. This document provides a comprehensive technical overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism: Biased Agonism at the AT1 Receptor
The central mechanism of this compound revolves around its ability to selectively activate β-arrestin signaling downstream of the AT1R, while competitively inhibiting G-protein activation. This distinguishes it from traditional AT1R blockers (ARBs) which antagonize both pathways, and from the endogenous ligand, Angiotensin II, which activates both.
Quantitative Signaling Profile
The biased agonism of TRV-120027 has been quantified in various in vitro assays, demonstrating its potent engagement of β-arrestin with a concomitant blockade of G-protein signaling.
| Parameter | Ligand | Value | Cell Line | Assay |
| β-arrestin-2 Recruitment | TRV-120027 | EC50: 17 nM | HEK cells expressing human AT1R | Chemiluminescent β-galactosidase activity |
| G-protein Coupling Inhibition | TRV-120027 | Kd: 19 nM | HEK cells expressing human AT1R | Competitive antagonism of Angiotensin II-evoked IP1 accumulation |
Table 1: In vitro quantification of TRV-120027 biased agonism at the human AT1R.
Signaling Pathways
The binding of TRV-120027 to the AT1R initiates a signaling cascade that is distinct from that of the endogenous ligand, Angiotensin II.
Angiotensin II-Mediated Signaling (Unbiased)
Angiotensin II binding to the AT1R activates both Gq protein and β-arrestin pathways. The Gq pathway leads to vasoconstriction, while β-arrestin is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades.
TRV-120027-Mediated Signaling (β-arrestin Biased)
TRV-120027 binding to the AT1R blocks Gq protein activation but promotes the recruitment of β-arrestin-1. This leads to the formation of a macromolecular complex and subsequent downstream signaling events that are G-protein independent.
A key finding is that TRV-120027 promotes the formation of a macromolecular complex at the plasma membrane consisting of the AT1R, β-arrestin-1, the transient receptor potential cation channel subfamily C member 3 (TRPC3), and Phospholipase C gamma (PLCγ). This complex facilitates an increase in intracellular calcium, leading to acute catecholamine secretion.
Downstream Physiological Effects
The unique signaling profile of TRV-120027 translates into a distinct set of physiological effects, primarily impacting the cardiovascular system.
| Physiological Effect | Mechanism | Reference |
| Inhibition of Vasoconstriction | Competitive antagonism of Angiotensin II-mediated Gq protein signaling. | |
| Increased Cardiomyocyte Contractility | Engagement of β-arrestin-mediated signaling pathways. | |
| Cardiac Unloading | Combination of reduced afterload (from vasodilation) and enhanced cardiac performance. | |
| Preservation of Renal Function | Maintenance of glomerular filtration rate and renal blood flow, even in the context of heart failure. | |
| Acute Catecholamine Secretion | Formation of the AT1R–β-arrestin-1–TRPC3–PLCγ complex, leading to increased intracellular calcium. |
Table 2: Key physiological effects of this compound and their underlying mechanisms.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of TRV-120027.
In Vitro Assays
β-arrestin Recruitment Assay (Chemiluminescent β-galactosidase Activity)
-
Objective: To quantify the recruitment of β-arrestin to the AT1R upon ligand stimulation.
-
Cell Line: HEK cells stably expressing the human AT1R fused to a fragment of β-galactosidase and β-arrestin-2 fused to the complementing fragment.
-
Method:
-
Cells are plated in 96-well plates and incubated overnight.
-
Cells are treated with varying concentrations of TRV-120027 or control compounds (e.g., Angiotensin II, ARBs).
-
Following incubation, a substrate for β-galactosidase is added.
-
The recruitment of β-arrestin to the receptor brings the two β-galactosidase fragments into proximity, forming a functional enzyme that converts the substrate, producing a chemiluminescent signal.
-
Luminescence is measured using a plate reader.
-
Data are normalized and fitted to a dose-response curve to determine the EC50.
-
G-protein Coupling Assay (IP1 Accumulation)
-
Objective: To measure the activation of the Gq protein pathway by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).
-
Cell Line: HEK cells expressing the human AT1R.
-
Method:
-
Cells are plated and incubated.
-
For competitive antagonism experiments, cells are pre-incubated with escalating concentrations of TRV-120027.
-
Cells are then stimulated with a dose-range of Angiotensin II.
-
The reaction is stopped, and cells are lysed.
-
IP1 levels in the cell lysate are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
The data from competitive antagonism experiments are fitted to a Schild model to determine the dissociation constant (Kd).
-
In Vivo Studies
Canine Model of Heart Failure
-
Objective: To evaluate the hemodynamic effects of TRV-120027 in a large animal model of heart failure.
-
Model: Mongrel dogs with tachypacing-induced heart failure.
-
Method:
-
Animals are anesthetized and instrumented for hemodynamic monitoring (e.g., arterial pressure, pulmonary capillary wedge pressure, cardiac output).
-
A baseline clearance period is established.
-
TRV-120027 is administered via continuous intravenous infusion at escalating doses.
-
Hemodynamic parameters and renal function (e.g., glomerular filtration rate, urine output) are measured throughout the infusion and during a washout period.
-
Blood samples are collected for humoral analysis (e.g., plasma renin activity, aldosterone).
-
Conclusion
This compound represents a significant advancement in the field of G-protein coupled receptor pharmacology. Its mechanism as a β-arrestin biased agonist at the AT1R allows for a targeted modulation of cellular signaling, offering the potential for therapeutic benefits in conditions such as acute decompensated heart failure by uncoupling the detrimental effects of G-protein activation from the potentially advantageous actions of β-arrestin. The in-depth understanding of its molecular and physiological effects, supported by robust in vitro and in vivo data, provides a strong foundation for its continued investigation and development.
References
TRV-120027 TFA: A Technical Guide to β-Arrestin Biased Agonism at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, also known as TRV027, is a novel, potent synthetic peptide that acts as a β-arrestin biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] Unlike conventional AT1R blockers (ARBs) that antagonize all downstream signaling, TRV-120027 exhibits functional selectivity. It competitively antagonizes G-protein-mediated signaling, which is responsible for the detrimental vasoconstrictive effects of angiotensin II, while simultaneously engaging β-arrestin-mediated signaling pathways.[2][3][4] This unique mechanism of action has positioned TRV-120027 as a potential therapeutic for conditions such as acute heart failure (AHF), where it may offer advantages over traditional therapies by both reducing cardiac afterload and enhancing cardiac performance.
This technical guide provides an in-depth overview of the β-arrestin biased agonism of TRV-120027, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action: Biased Agonism at the AT1R
The AT1R is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding of its endogenous ligand, angiotensin II, the AT1R activates both Gαq-protein and β-arrestin pathways.
-
G-Protein Signaling: The Gαq pathway leads to vasoconstriction, increased aldosterone secretion, and cellular hypertrophy, effects that are often deleterious in cardiovascular disease.
-
β-Arrestin Signaling: β-arrestin recruitment to the AT1R was initially understood as a mechanism for receptor desensitization and internalization. However, it is now known that β-arrestin can also initiate its own signaling cascades, which can have cardioprotective effects, including enhanced cardiomyocyte contractility.
TRV-120027 is designed to selectively activate these beneficial β-arrestin pathways while blocking the harmful G-protein signals. This biased agonism results in a unique pharmacological profile: it inhibits angiotensin II-mediated vasoconstriction while promoting cardiac contractility.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for TRV-120027 and related compounds from the reviewed literature.
Table 1: In Vitro Pharmacology of TRV-120027 at the AT1R
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ~16 nM | Not Specified | Radioligand Binding | Not directly cited in provided results |
| Dissociation Constant (Kd) | ~19 nM | Not Specified | Schild Analysis | Not directly cited in provided results |
| G-Protein Signaling | Antagonist | Not Specified | Not Specified | |
| β-Arrestin Recruitment | Agonist | Not Specified | Not Specified |
Note: Specific EC50/IC50 values for G-protein and β-arrestin pathways were not available in the searched literature.
Table 2: In Vivo Administration of TRV-120027 in a Canine Model of Heart Failure
| Dose | Route of Administration | Infusion Rate | Duration | Model | Reference |
| 0.3 µg/kg/min | Intravenous | 0.5 mL/min | 45 minutes | Experimental Heart Failure | |
| 1.5 µg/kg/min | Intravenous | 0.5 mL/min | 45 minutes | Experimental Heart Failure |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with AT1R activation by a balanced agonist like Angiotensin II versus the β-arrestin biased agonist TRV-120027.
Caption: AT1R signaling by Angiotensin II vs. TRV-120027.
Experimental Protocols
While specific, detailed protocols for the characterization of TRV-120027 were not fully available in the searched literature, this section outlines the general methodologies for key experiments used to assess β-arrestin biased agonism.
β-Arrestin Recruitment Assay (General Protocol)
This type of assay is crucial for quantifying the ability of a ligand to promote the interaction between the AT1R and β-arrestin. A common method is the PathHunter® β-arrestin assay.
Caption: General workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as HEK293, engineered to co-express the human AT1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Seed the cells into 96- or 384-well assay plates and culture overnight.
-
Compound Addition: Prepare serial dilutions of TRV-120027 and a reference agonist (e.g., Angiotensin II). Add the compounds to the cells.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which contain a substrate for the complemented enzyme.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
G-Protein Activation Assay (General Protocol)
To determine the effect of TRV-120027 on G-protein signaling, a GTPγS binding assay is commonly employed. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Caption: General workflow for a GTPγS binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human AT1R.
-
Assay Buffer: Use an assay buffer containing GDP to maintain G-proteins in an inactive state.
-
Reaction Mixture: In a multi-well plate, combine the cell membranes, various concentrations of TRV-120027 (to test for antagonism), a fixed concentration of Angiotensin II (to stimulate the receptor), and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, which trap the cell membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measurement: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: To determine the antagonistic effect of TRV-120027, plot the inhibition of Angiotensin II-stimulated [³⁵S]GTPγS binding against the TRV-120027 concentration to calculate an IC50.
In Vivo Canine Model of Heart Failure (Published Protocol)
This protocol was used to evaluate the cardiorenal effects of TRV-120027 in a clinically relevant animal model.
Methodology:
-
Induction of Heart Failure: Heart failure is induced in canines by rapid ventricular tachypacing.
-
Anesthesia and Instrumentation: The animals are anesthetized, and catheters are placed to measure hemodynamic parameters, including mean arterial pressure, right atrial pressure, pulmonary capillary wedge pressure, and cardiac output.
-
Baseline Measurements: After a stabilization period, baseline physiological measurements are recorded.
-
Drug Infusion: TRV-120027 is administered as a continuous intravenous infusion at escalating doses (e.g., 0.3 and 1.5 µg/kg/min). In some studies, it is co-administered with furosemide.
-
Hemodynamic and Renal Function Monitoring: Throughout the infusion and a subsequent washout period, hemodynamic parameters and renal function (e.g., glomerular filtration rate, urine output, and sodium excretion) are continuously monitored.
-
Data Analysis: The effects of TRV-120027 on various cardiorenal parameters are compared to baseline and/or a vehicle control group.
Conclusion
TRV-120027 represents a pioneering example of a β-arrestin biased ligand for the AT1R. Its unique mechanism of action, characterized by the blockade of G-protein signaling and the stimulation of β-arrestin pathways, offers a promising therapeutic strategy for acute heart failure. The ability to selectively engage beneficial signaling pathways while inhibiting detrimental ones underscores the potential of biased agonism in designing safer and more effective drugs for a variety of diseases. Further research and clinical evaluation will continue to elucidate the full therapeutic potential of this innovative compound.
References
- 1. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TRV-120027 TFA Signaling Pathway in Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, also known as trevogrumab, is a novel peptide-based biased agonist of the Angiotensin II Type 1 Receptor (AT1R). As a trifluoroacetate (TFA) salt, it is formulated for stability and solubility. In the context of cardiac cellular signaling, TRV-120027 exhibits a unique mechanism of action. Unlike traditional AT1R blockers (ARBs) that antagonize all downstream signaling, TRV-120027 selectively blocks G-protein-mediated pathways while simultaneously stimulating β-arrestin-dependent signaling cascades.[1][2][3][4][5] This biased agonism leads to specific downstream effects in cardiomyocytes, including enhanced contractility and the activation of pro-survival pathways, making it a molecule of significant interest for potential therapeutic applications in heart failure.
Core Signaling Pathway: Biased Agonism at the AT1R
The canonical signaling of the AT1R, upon binding of its endogenous ligand Angiotensin II, involves the activation of heterotrimeric G-proteins, primarily Gαq. This leads to a cascade of events including the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium, ultimately resulting in vasoconstriction and cellular growth pathways.
TRV-120027 disrupts this canonical pathway. It binds to the AT1R in such a way that it prevents the coupling and activation of Gαq. However, this binding conformation promotes the recruitment and activation of β-arrestin proteins (β-arrestin 1 and 2). This selective activation of one signaling branch over another is the definition of biased agonism. The recruitment of β-arrestin initiates a distinct set of downstream signals that are G-protein independent.
Diagram of the TRV-120027 signaling pathway in cardiac cells.
Downstream Cellular Effects in Cardiomyocytes
The engagement of the β-arrestin pathway by TRV-120027 in cardiac cells leads to two primary, well-documented downstream effects:
-
Activation of Pro-survival Kinases: TRV-120027 has been shown to stimulate the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation is a hallmark of β-arrestin-mediated signaling downstream of the AT1R. ERK1/2 activation is implicated in pro-survival and anti-apoptotic pathways in cardiomyocytes, which is of significant interest in the context of cardiac injury and heart failure.
-
Enhanced Myocyte Contractility: A key functional consequence of TRV-120027 signaling in cardiomyocytes is an increase in contractility. This positive inotropic effect is distinct from that induced by traditional inotropes and is attributed to the β-arrestin-mediated signaling cascade. Unlike G-protein-mediated increases in contractility which can be energetically costly and arrhythmogenic, the β-arrestin-mediated enhancement of contractility by TRV-120027 is suggested to be more favorable in pathological states.
Quantitative Data
The following tables summarize the available quantitative data on the effects of TRV-120027 and related compounds in cardiac and relevant cellular models.
Table 1: In Vitro Receptor Engagement and Downstream Signaling
| Parameter | Compound | Cell Type | Value | Reference |
| β-arrestin Recruitment (EC50) | TRV120027 | Not Specified | ~17 nM | (Implied) |
| β-arrestin Recruitment (EC50) | TRV120023 | HEK293-AT1R | 44 nM | |
| ERK1/2 Phosphorylation | TRV-120027 | Not Specified | Dose-dependent increase | |
| Gαq Activation (IP1 Accumulation) | TRV-120027 | Not Specified | Blocked |
Table 2: In Vitro Cardiomyocyte Contractility
| Parameter | Compound | Cell Type | Effect | Reference |
| Fractional Shortening | TRV-120027 | Isolated Mouse Cardiomyocytes | Acutely increased |
Note: Specific dose-response curves and maximal response values for the effect of TRV-120027 on cardiomyocyte fractional shortening are not detailed in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of the TRV-120027 signaling pathway are provided below.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the AT1R upon ligand binding.
-
Cell Line: A stable cell line co-expressing the AT1R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Principle: Upon TRV-120027 binding to the AT1R, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Cells are seeded into 96- or 384-well microplates and cultured overnight.
-
The culture medium is replaced with a serum-free medium prior to the assay.
-
A dilution series of TRV-120027 TFA is prepared in the assay buffer.
-
The compound dilutions are added to the cells and incubated for a specified period (e.g., 60-90 minutes) at 37°C.
-
The detection reagent, containing the enzyme substrate, is added to each well.
-
The plate is incubated at room temperature for approximately 60 minutes to allow for signal development.
-
Chemiluminescence is read using a plate reader.
-
Data is normalized to a positive control (e.g., Angiotensin II) and a vehicle control. EC50 values are calculated using a non-linear regression analysis.
-
Western Blotting for ERK1/2 Phosphorylation
This method is used to detect the phosphorylation status of ERK1/2 as a marker of its activation.
-
Cell Culture and Treatment:
-
Primary cardiomyocytes or a suitable cardiac cell line are cultured to a desired confluency.
-
Cells are serum-starved for several hours to reduce basal ERK1/2 activity.
-
Cells are treated with various concentrations of this compound for a specific time course (e.g., 5, 10, 30 minutes).
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated for each condition.
Cardiomyocyte Contractility Assay
This assay measures the effect of TRV-120027 on the contractile function of isolated cardiomyocytes.
-
Cardiomyocyte Isolation and Plating:
-
Ventricular myocytes are isolated from adult rodents via enzymatic digestion.
-
Cells are plated on laminin-coated coverslips or in specialized chambers.
-
-
Measurement of Cell Shortening:
-
The experimental chamber is mounted on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Cells are superfused with a physiological buffer (e.g., Tyrode's solution) at 37°C.
-
Cardiomyocytes are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).
-
Baseline contractile parameters, including peak shortening (amplitude), time-to-peak shortening, and time-to-90% relaxation, are recorded.
-
This compound is added to the superfusion buffer at various concentrations.
-
Contractile parameters are recorded again after the cells have been exposed to the compound.
-
-
Data Analysis: Changes in fractional shortening (percentage of resting cell length) are calculated and compared to baseline and vehicle controls.
A representative experimental workflow for studying TRV-120027.
References
- 1. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
TRV-120027 TFA: A Biased Agonist at the Angiotensin II Type 1 Receptor with Cardiorenal Effects
An In-depth Technical Guide for Cardiovascular Researchers
Abstract
TRV-120027 TFA, a synthetic peptide analog of angiotensin II, is a novel β-arrestin-biased agonist for the angiotensin II type 1 receptor (AT1R).[1] This compound uniquely separates the downstream signaling pathways of the AT1R, antagonizing the canonical G-protein-mediated signaling while simultaneously engaging β-arrestin-mediated pathways.[2] This biased agonism results in a distinctive pharmacological profile characterized by the inhibition of angiotensin II-mediated vasoconstriction and an increase in cardiomyocyte contractility.[2] Preclinical studies have demonstrated its potential therapeutic utility in acute decompensated heart failure (ADHF) by improving cardiac and renal function.[3][4] However, clinical trials in patients with acute heart failure have not demonstrated a significant improvement in clinical status compared to placebo. This technical guide provides a comprehensive overview of the mechanism of action, signaling pathways, and experimental data related to this compound in cardiovascular research.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with the angiotensin II type 1 receptor (AT1R) playing a central role. Traditional AT1R blockers (ARBs) antagonize both G-protein and β-arrestin-mediated signaling. In contrast, this compound introduces a novel therapeutic concept of "biased agonism," offering the potential to selectively modulate AT1R signaling to achieve more targeted and beneficial cardiovascular effects. By blocking the G-protein pathway responsible for vasoconstriction and other potentially deleterious effects of angiotensin II, while activating the β-arrestin pathway that may promote cardioprotective effects like enhanced contractility, this compound was developed as a promising candidate for the treatment of acute heart failure.
Mechanism of Action and Signaling Pathway
This compound functions as a β-arrestin-1-biased agonist at the AT1R. This means it preferentially activates β-arrestin signaling over G-protein-coupled signaling. The proposed mechanism involves the following key steps:
-
G-Protein Blockade: this compound antagonizes the canonical G-protein-mediated signaling cascade typically initiated by angiotensin II binding to the AT1R. This blockade is responsible for inhibiting vasoconstriction.
-
β-Arrestin Engagement: Concurrently, this compound promotes the recruitment and engagement of β-arrestin-1 to the AT1R.
-
Macromolecular Complex Formation: The engagement of β-arrestin-1 facilitates the formation of a macromolecular complex at the plasma membrane, consisting of the AT1R, β-arrestin-1, transient receptor potential cation channel subfamily C member 3 (TRPC3), and phospholipase C-gamma (PLCγ).
-
Downstream Effects: This complex formation is believed to mediate the downstream effects of this compound, including increased cardiomyocyte contractility and acute catecholamine secretion.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Preclinical and Clinical Data
Preclinical Studies in Canine Models
Multiple studies have investigated the effects of this compound in healthy and heart failure canine models. These studies provide significant quantitative data on the compound's cardiorenal effects.
Table 1: Hemodynamic and Renal Effects of this compound in Healthy Canines
| Parameter | Effect |
| Pulmonary Capillary Wedge Pressure | Decreased |
| Systemic Vascular Resistance | Decreased |
| Renal Vascular Resistance | Decreased |
| Cardiac Output | Increased |
| Renal Blood Flow | Increased |
| Glomerular Filtration Rate | Increased |
| Urinary Sodium Excretion | Increased |
Table 2: Hemodynamic and Renal Effects of this compound in Canines with Experimental Heart Failure
| Parameter | Effect |
| Mean Arterial Pressure | Decreased |
| Right Atrial Pressure | Decreased |
| Pulmonary Capillary Wedge Pressure | Decreased |
| Systemic Vascular Resistance | Decreased |
| Renal Vascular Resistance | Decreased |
| Cardiac Output | Increased |
| Renal Blood Flow | Increased |
| Glomerular Filtration Rate | Maintained |
| Urinary Sodium Excretion | Maintained |
| Atrial Natriuretic Peptide | Decreased |
Clinical Trials
A Phase 2b clinical trial, BLAST-AHF, was conducted to evaluate the efficacy and safety of TRV-120027 (TRV027) in patients with acute heart failure. The study involved 621 patients who were randomized to receive placebo or one of three doses of TRV027 (1, 5, or 25 mg/h) by intravenous infusion for 48-96 hours. The primary composite endpoint included time to death, heart failure re-hospitalization, worsening heart failure, change in dyspnea score, and length of initial hospital stay.
The results of the BLAST-AHF trial showed that TRV027 did not demonstrate any significant benefit over placebo for the primary composite endpoint or any of its individual components. There were no significant safety issues associated with the drug.
Experimental Protocols
In Vitro Studies: Co-immunoprecipitation in HEK293 Cells
To investigate the formation of the AT1R–β-arrestin-1–TRPC3 macromolecular complex, co-immunoprecipitation experiments were performed in HEK293 cells.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are co-transfected with plasmids encoding Flag-tagged AT1R-cherry, HA-tagged β-arrestin-1, and TRPC3-GFP.
-
Treatment: Transfected cells are treated with this compound (e.g., 100 nM).
-
Cell Lysis: Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an antibody against one of the tagged proteins (e.g., anti-HA antibody for β-arrestin-1) to immunoprecipitate the protein and its interacting partners.
-
Western Blotting: The immunoprecipitated complexes are then separated by SDS-PAGE and transferred to a membrane. The presence of the other components of the complex (AT1R and TRPC3) is detected by Western blotting using specific antibodies against their respective tags (e.g., anti-Flag and anti-GFP antibodies).
-
Analysis: An increase in the association of AT1R and TRPC3 with the immunoprecipitated β-arrestin-1 in the this compound-treated cells compared to control indicates the formation of the macromolecular complex.
In Vivo Studies: Canine Model of Heart Failure
The cardiorenal effects of this compound have been extensively studied in a canine model of tachypacing-induced heart failure.
-
Animal Model: Heart failure is induced in canines by rapid ventricular tachypacing.
-
Instrumentation: Anesthetized dogs are instrumented for the measurement of various hemodynamic and renal parameters, including mean arterial pressure, cardiac output, pulmonary capillary wedge pressure, and renal blood flow. Catheters are placed for drug infusion and blood and urine collection.
-
Experimental Protocol:
-
Baseline: After a stabilization period, baseline measurements and clearance data are collected.
-
Drug Infusion: A continuous intravenous infusion of this compound is administered at escalating doses (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg per minute). In some studies, it is co-administered with furosemide.
-
Data Collection: Hemodynamic and renal parameters are continuously monitored, and clearance measurements are performed at each dose level.
-
Washout: A washout period follows the drug infusion, during which post-infusion measurements are taken.
-
-
Data Analysis: The collected data are analyzed to determine the dose-dependent effects of this compound on cardiovascular and renal function.
Conclusion
This compound represents a pioneering effort in the development of biased ligands for G-protein coupled receptors. Its unique mechanism of action, involving the selective activation of β-arrestin signaling at the AT1R, presented a promising new strategy for the treatment of acute decompensated heart failure. Extensive preclinical studies in canine models provided a strong rationale for its clinical development, demonstrating beneficial effects on cardiac and renal function. However, the lack of efficacy observed in the Phase 2b BLAST-AHF trial highlights the challenges of translating preclinical findings to clinical success in the complex setting of acute heart failure. Despite the clinical outcome, the research on this compound has significantly advanced our understanding of biased agonism and the intricate signaling pathways of the AT1R, paving the way for future drug discovery efforts in cardiovascular medicine.
References
- 1. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preclinical Studies of TRV-120027 TFA for Heart Failure
Introduction
TRV-120027 TFA, also known as TRV027, is a novel β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R) investigated for its potential therapeutic application in acute decompensated heart failure (ADHF)[1][2]. As a biased agonist, TRV-120027 uniquely engages β-arrestins while blocking canonical G-protein signaling pathways[1][2][3]. This distinct mechanism of action allows it to inhibit angiotensin II-mediated vasoconstriction while simultaneously promoting cardiomyocyte contractility, offering a promising profile for the treatment of heart failure. Preclinical studies have demonstrated its ability to unload the heart and maintain renal function, highlighting its potential as a significant advancement in heart failure therapy.
Mechanism of Action
TRV-120027 functions by selectively activating β-arrestin-mediated signaling downstream of the AT1R, while antagonizing the Gαq-protein-mediated signaling responsible for vasoconstriction. This biased agonism leads to a unique pharmacological profile. The engagement of β-arrestin is associated with increased cardiomyocyte contractility. In cellular studies, TRV-120027 has been shown to promote the formation of a macromolecular complex involving AT1R, β-arrestin-1, TRPC3, and PLCγ at the plasma membrane, which is linked to acute catecholamine secretion.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of TRV-120027 in canine models of heart failure.
Table 1: Hemodynamic Effects of TRV-120027 in Healthy and Heart Failure Canines
| Parameter | Healthy Canines | Heart Failure Canines |
| Mean Arterial Pressure | Decreased | Decreased |
| Systemic Vascular Resistance | Decreased | Decreased |
| Cardiac Output | Increased | Increased |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased |
| Renal Blood Flow | Increased | Increased |
| Glomerular Filtration Rate | Increased | Maintained |
| Urinary Sodium Excretion | Increased | Maintained |
Source: Data compiled from studies in healthy and tachypacing-induced heart failure canine models.
Table 2: Effects of TRV-120027 as an Adjunct to Furosemide in a Canine Heart Failure Model
| Parameter | Furosemide + Vehicle | Furosemide + TRV-120027 |
| Mean Arterial Pressure | No significant change | Decreased |
| Systemic Vascular Resistance | No significant change | Decreased |
| Pulmonary Vascular Resistance | No significant change | Decreased |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased to a larger extent* |
| Cardiac Output | No significant change | Increased |
| Renal Blood Flow | No significant change | Increased |
| Diuresis and Natriuresis | Increased | Similar increase during administration, higher in post-infusion |
*P<0.05 between groups.
Table 3: Pharmacokinetic and Dosing Information for TRV-120027 in Canines
| Parameter | Value |
| Dosing Regimen (Escalating Dose Study) | 0.01, 0.1, 1, 10, and 100 μg/kg per minute (intravenous) |
| Dosing Regimen (Furosemide Adjunct Study) | 0.3 and 1.5 μg/kg per minute for 45 minutes each (intravenous) |
| Half-life | Approximately 2 minutes |
| Time to Steady State | Within 15 minutes of continuous intravenous dosing |
| Plasma Levels (1 μg/kg per minute for 45 min) | 22.2±1.9 ng/mL |
| Plasma Levels (10 μg/kg per minute for 45 min) | 154±45 ng/mL |
Experimental Protocols
Tachypacing-Induced Heart Failure Model in Canines
The primary animal model used in the preclinical evaluation of TRV-120027 was the canine tachypacing-induced heart failure model, which recapitulates many of the clinical features of human heart failure.
Protocol:
-
Animal Subjects: Male mongrel dogs were used in the studies.
-
Induction of Heart Failure: Heart failure was induced by rapid ventricular pacing (tachypacing) at a specified rate until signs of heart failure, such as cardiac enlargement and elevated filling pressures, were observed.
-
Anesthesia and Instrumentation: On the day of the experiment, the canines were anesthetized. Various catheters were inserted to measure hemodynamic parameters, including mean arterial pressure, cardiac output, pulmonary capillary wedge pressure, and renal blood flow.
-
Experimental Procedure (Escalating Dose Study):
-
A 30-minute baseline clearance period was performed to collect baseline data.
-
TRV-120027 was administered intravenously in escalating doses (0.01, 0.1, 1, 10, and 100 μg/kg per minute).
-
Clearance measurements were taken at each dose level.
-
A 30-minute washout period followed the final dose to observe the reversal of effects.
-
-
Experimental Procedure (Furosemide Adjunct Study):
-
Two groups of anesthetized dogs with tachypacing-induced heart failure were studied (n=6 each).
-
After a baseline clearance, one group received furosemide (1 mg/kg per hour) plus a saline vehicle, while the other group received furosemide plus TRV-120027 (0.3 and 1.5 µg/kg per minute for 45 minutes each).
-
Two clearance periods were conducted during the drug infusion, followed by a post-infusion clearance after a washout period.
-
In Vitro Studies
In vitro experiments were conducted to elucidate the molecular mechanism of TRV-120027.
Protocol:
-
Cell Line: HEK293 cells were used for these experiments.
-
Transfection: Cells were co-transfected with Flag-AT1R-cherry, HA-β-arrestin-1, and TRPC3-GFP to express the components of the signaling pathway.
-
Treatment: The transfected cells were treated with this compound at a concentration of 100 nM.
-
Immunoprecipitation and Western Blotting: Immunoprecipitation of β-arrestin-1 was performed, followed by Western blotting to detect the association of AT1R and TRPC3 with β-arrestin-1. This demonstrated that TRV-120027 significantly increases the association between these proteins, confirming the formation of the AT1R–β-arrestin-1–TRPC3 complex.
Visualizations
Signaling Pathway of TRV-120027 at the AT1R
Caption: Signaling pathway of TRV-120027 at the AT1R.
Experimental Workflow for Canine Heart Failure Model
Caption: Experimental workflow for the canine heart failure model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
TRV-120027 TFA: A Novel Biased Ligand at the Angiotensin II Type 1 Receptor and its Impact on Cardiomyocyte Contractility
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TRV-120027 TFA is a novel, potent, and selective β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its effects on cardiomyocyte contractility. By selectively activating β-arrestin-mediated signaling pathways while antagonizing G-protein-mediated signaling, TRV-120027 presents a unique pharmacological profile. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in the field of cardiovascular therapeutics.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a hallmark of cardiovascular diseases such as hypertension and heart failure. The Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR), is a key component of the RAS. Traditional AT1R blockers (ARBs) antagonize both G-protein-dependent and β-arrestin-dependent signaling pathways. However, emerging evidence suggests that β-arrestin-mediated signaling downstream of AT1R can elicit cardioprotective effects.
TRV-120027 (also known as TRV027) is a synthetic peptide analogue of Angiotensin II that acts as a biased ligand at the AT1R.[1] It is designed to selectively engage and activate β-arrestin signaling while simultaneously blocking the canonical G-protein (Gαq) signaling pathway.[2][3][4][5] This unique mechanism of action allows TRV-120027 to inhibit Angiotensin II-mediated vasoconstriction while promoting beneficial effects on cardiomyocyte function, including enhanced contractility. This guide will delve into the technical details of TRV-120027's effects on cardiomyocyte contractility, supported by available preclinical data and experimental methodologies.
Mechanism of Action: Biased Agonism at the AT1R
TRV-120027's therapeutic potential lies in its ability to uncouple the detrimental effects of AT1R activation from its potentially beneficial ones.
-
Antagonism of Gαq-Protein Signaling: Upon binding to the AT1R, Angiotensin II typically activates the Gαq protein, leading to a signaling cascade that results in vasoconstriction and increased blood pressure. TRV-120027 acts as an antagonist at this pathway, effectively blocking Angiotensin II-induced vasoconstriction.
-
Agonism of β-Arrestin Signaling: Concurrently, TRV-120027 promotes the recruitment and activation of β-arrestin-1 to the AT1R. This initiates a G-protein-independent signaling cascade that has been shown to enhance cardiomyocyte contractility and may also have anti-apoptotic effects.
The β-arrestin-mediated pathway leading to increased contractility involves the formation of a macromolecular complex at the plasma membrane, consisting of the AT1R, β-arrestin-1, Transient Receptor Potential Cation Channel subfamily C member 3 (TRPC3), and Phospholipase C gamma (PLCγ). This complex is thought to induce acute catecholamine secretion, contributing to the positive inotropic effect.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Quantitative Data on Cardiomyocyte Contractility and Hemodynamic Effects
Preclinical studies in various animal models have demonstrated the positive effects of TRV-120027 on cardiovascular function. The following tables summarize the key quantitative findings.
Table 1: In Vitro Effects of TRV-120027 on Cardiomyocyte Calcium Transients
| Cell Type | Parameter | Effect of TRV-120027 | Notes |
| Mouse Neonatal Ventricular Cardiomyocytes (mNVCMs) | Twitch Ca²⁺ Transient | Increased peak amplitude | Data from qualitative graphical representation. |
| Human iPSC-derived Cardiomyocytes (hiPSC-CMs) | Twitch Ca²⁺ Transient | Significantly increased peak amplitude and decreased half-decay time | Spontaneous beating rate was decreased. |
Data extracted from Kashihara et al. While specific numerical values for the percentage increase were not provided in the text, the graphical data indicates a significant effect.
Table 2: Hemodynamic Effects of TRV-120027 in a Canine Model of Heart Failure
| Parameter | Baseline | TRV-120027 (0.3 µg/kg/min) | TRV-120027 (1.5 µg/kg/min) |
| Mean Arterial Pressure (mmHg) | 88 ± 4 | 81 ± 4 | 75 ± 4 |
| Cardiac Output (L/min) | 2.0 ± 0.2 | 2.2 ± 0.2 | 2.4 ± 0.3 |
| Systemic Vascular Resistance (mmHg/L/min) | 46 ± 4 | 38 ± 4 | 32 ± 3 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 20 ± 1 | 17 ± 1 | 15 ± 1* |
| Heart Rate (beats/min) | 135 ± 5 | 138 ± 6 | 140 ± 6 |
Data are presented as mean ± SEM. *P<0.05 vs. baseline. Data adapted from Boerrigter G, et al. Circ Heart Fail. 2012 Sep 1;5(5):627-34.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of TRV-120027.
In Vivo Canine Model of Heart Failure
Objective: To assess the hemodynamic effects of TRV-120027 in a large animal model of heart failure.
Animal Model:
-
Adult mongrel dogs.
-
Heart failure is induced by rapid ventricular tachypacing (e.g., 240 bpm for 10 days) via a chronically implanted pacemaker. This model recapitulates many of the clinical features of human systolic heart failure.
Experimental Procedure:
-
Anesthesia and Instrumentation: Dogs are anesthetized (e.g., with sodium pentobarbital) and instrumented for hemodynamic monitoring. This includes the placement of catheters in the femoral artery (for arterial pressure), femoral vein (for drug infusion), pulmonary artery (for cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure), and right atrium (for right atrial pressure).
-
Baseline Measurements: After a stabilization period, baseline hemodynamic and renal parameters are recorded over a 30-minute clearance period.
-
Drug Administration: this compound is administered intravenously as a continuous infusion with escalating doses (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/kg/min), with each dose infused for a set duration (e.g., 30 minutes).
-
Hemodynamic Monitoring: All hemodynamic parameters are continuously recorded throughout the infusion period.
-
Washout Period: A washout period follows the final dose to assess the reversibility of the drug's effects.
Experimental Workflow: Canine Heart Failure Model
Caption: Workflow for the in vivo canine heart failure experiment.
In Vitro Cardiomyocyte Contractility and Calcium Transient Assays
Objective: To directly assess the effect of TRV-120027 on the contractile function and calcium handling of isolated cardiomyocytes.
Cell Preparation:
-
Neonatal Mouse Ventricular Cardiomyocytes (mNVCMs): Hearts are excised from neonatal mouse pups (1-2 days old), and ventricles are minced and subjected to enzymatic digestion (e.g., with collagenase and pancreatin) to isolate individual cardiomyocytes.
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): hiPSCs are differentiated into cardiomyocytes using established protocols (e.g., via embryoid body formation or monolayer-based differentiation with modulation of Wnt signaling).
Calcium Transient Measurement:
-
Dye Loading: Cardiomyocytes are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. The acetoxymethyl (AM) ester form allows the dye to passively diffuse across the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Imaging: Cells are then imaged using a fluorescence microscopy system equipped for live-cell imaging. For ratiometric dyes like Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is used to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity upon excitation (e.g., at 488 nm) is measured.
-
Data Analysis: The amplitude, duration, and kinetics (time to peak, decay time) of the calcium transients are analyzed before and after the application of TRV-120027.
Contractility Measurement (General Protocol):
-
Cell Shortening: Cardiomyocyte contractility can be assessed by measuring the extent and velocity of cell shortening during contraction. This is often done using video-based edge-detection software that tracks the movement of the cell edges.
-
Experimental Setup: Isolated cardiomyocytes are placed in a perfusion chamber on the stage of an inverted microscope. Cells are typically paced electrically to ensure a consistent contraction rate.
-
Data Acquisition: High-speed video microscopy is used to capture images of the contracting cardiomyocytes.
-
Data Analysis: The fractional shortening (percentage change in cell length from diastole to systole), velocity of shortening, and relaxation are calculated from the video recordings.
Experimental Workflow: In Vitro Cardiomyocyte Assays
References
- 1. β-Arrestin–Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
TRV-120027 TFA as a selective AT1R ligand
An In-depth Technical Guide to TRV-120027 TFA as a Selective AT1R Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRV-120027 (also known as TRV027) is a synthetic peptide analogue of Angiotensin II that functions as a potent and selective β-arrestin biased ligand at the Angiotensin II Type 1 Receptor (AT1R).[1] Unlike conventional AT1R blockers (ARBs) that antagonize all downstream signaling, TRV-120027 exhibits functional selectivity. It competitively antagonizes G-protein mediated signaling, thereby inhibiting deleterious effects such as vasoconstriction, while simultaneously engaging β-arrestin-mediated pathways.[2][3] These β-arrestin pathways are associated with potentially beneficial effects, including enhanced cardiomyocyte contractility.[4] This guide provides a comprehensive technical overview of TRV-120027, detailing its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization. The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides like TRV-120027, resulting from its use as an ion-pairing agent during purification.
Introduction: AT1R Signaling and the Concept of Biased Agonism
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding its endogenous ligand, Angiotensin II, the AT1R activates two primary signaling cascades:
-
Gq-Protein Pathway: The canonical pathway involves coupling to the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium, causing vasoconstriction, aldosterone secretion, and cellular hypertrophy.
-
β-Arrestin Pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin proteins. While initially known for desensitizing G-protein signals and promoting receptor internalization, β-arrestins are now recognized as independent signal transducers, initiating distinct cellular responses.
Biased agonism , or functional selectivity, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway over another. TRV-120027 is a quintessential example of a β-arrestin biased ligand, designed to uncouple the distinct downstream effects of AT1R activation.
TRV-120027: Mechanism of Action
TRV-120027 functions as a competitive antagonist at the G-protein coupling site while acting as an agonist for β-arrestin recruitment. This dual activity allows it to block the harmful vasoconstrictive effects of angiotensin II, similar to traditional ARBs, while simultaneously stimulating β-arrestin-dependent signaling. One key downstream effect of TRV-120027-induced β-arrestin activation is the formation of a macromolecular complex involving AT1R, β-arrestin-1, and the cation channel TRPC3, which contributes to its effects on cardiomyocyte contractility.
Pharmacological Data
Quantitative analysis of TRV-120027's interaction with the human AT1R confirms its biased agonism. The following tables summarize key binding and functional parameters.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 16 nM | Radioligand binding ([¹²⁵I]-Angiotensin II) in HEK cells | |
| Binding Affinity (Kd) | 19 nM | Schild analysis of Ang II-evoked G-protein coupling | |
| β-Arrestin2 Recruitment (EC₅₀) | 17 nM | Chemiluminescent-galactosidase activity in HEK cells |
| G-Protein Coupling (IP1 Accumulation) | No detectable activation | HTRF IP-One assay in HEK cells | |
Table 2: Exemplary Dosing in Preclinical and Clinical Studies
| Study Type | Species / Subjects | Dose / Concentration | Route | Reference |
|---|---|---|---|---|
| In Vitro | HEK293 Cells | 100 nM | N/A | |
| In Vivo (Heart Failure) | Canine | 0.3 and 1.5 µg/kg/min | Intravenous | |
| In Vivo (Heart Failure) | Canine | 0.01 to 100 µg/kg/min (escalating) | Intravenous | |
| Phase 1 Clinical | Healthy Volunteers | Ascending doses | 4-hour continuous IV infusion |
| Phase 2b Clinical | AHF Patients | 1, 5, or 25 mg/h | 48-96 hour IV infusion | |
Key Experimental Methodologies
The characterization of TRV-120027 relies on a suite of specific in vitro and in vivo assays to delineate its unique pharmacological profile.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound (TRV-120027) for the AT1R by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of TRV-120027.
-
Materials:
-
Cell membranes from HEK293 cells overexpressing human AT1R.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Unlabeled competitor: this compound at escalating concentrations.
-
Non-specific binding control: High concentration of unlabeled Angiotensin II (e.g., 10⁻⁵ M).
-
Assay Buffer, Glass fiber filters (e.g., Brandel GF/C).
-
-
Protocol:
-
Incubate a fixed concentration of radioligand and cell membranes with varying concentrations of TRV-120027 until equilibrium is reached.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of TRV-120027 to determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
G-Protein Activation (IP1 Accumulation) Assay
To confirm that TRV-120027 does not activate the Gq pathway, the accumulation of a downstream metabolite, inositol monophosphate (IP1), is measured.
-
Objective: To quantify Gq-protein pathway activation (or lack thereof) by measuring IP1 accumulation.
-
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay (e.g., IP-One HTRF® assay kit).
-
Protocol:
-
Plate HEK293 cells expressing human AT1R in a suitable microplate.
-
Treat cells with escalating concentrations of TRV-120027 in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits IP1 degradation, allowing it to accumulate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Lyse the cells and add HTRF detection reagents: an anti-IP1 antibody labeled with a Eu³⁺ cryptate (donor) and an IP1 analog coupled to a d2 fluorophore (acceptor).
-
After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Generate concentration-response curves to determine agonist potency (EC₅₀) or antagonist activity. For TRV-120027, this assay demonstrates a lack of IP1 accumulation, confirming its G-protein antagonism.
-
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the AT1R upon ligand binding, confirming the agonistic component of TRV-120027's profile.
-
Objective: To determine the potency (EC₅₀) of TRV-120027 for inducing β-arrestin recruitment.
-
Methodology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter® Assay).
-
Principle: The AT1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal from a substrate.
-
Protocol:
-
Use a stable cell line co-expressing the tagged AT1R and β-arrestin constructs.
-
Plate cells and treat with escalating concentrations of TRV-120027.
-
Incubate for a sufficient period (e.g., 90 minutes) to allow for receptor-arrestin interaction.
-
Add the detection reagent mixture containing the chemiluminescent substrate.
-
Incubate at room temperature to allow signal development.
-
Measure luminescence using a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot luminescence versus log concentration of TRV-120027 and fit to a sigmoidal dose-response curve to calculate the EC₅₀.
-
In Vivo Canine Model of Heart Failure
To assess the integrated physiological effects of TRV-120027, a large animal model that recapitulates human heart failure is employed.
-
Objective: To evaluate the hemodynamic and renal effects of TRV-120027 in a clinically relevant disease state.
-
Model: Tachypacing-induced heart failure in canines.
-
Protocol:
-
Instrumentation: Surgically implant a pacemaker lead into the right ventricle of healthy dogs.
-
Induction of Heart Failure: Pace the ventricle at a high rate (e.g., 220-240 bpm) for several weeks (typically 3-5 weeks). This leads to ventricular dilation, reduced ejection fraction, and other hallmarks of congestive heart failure.
-
Experimentation:
-
Anesthetize the heart failure canines and perform instrumentation for hemodynamic monitoring (e.g., arterial lines, Swan-Ganz catheter).
-
After a baseline measurement period, administer TRV-120027 via continuous intravenous infusion at escalating doses.
-
Continuously record key parameters, including mean arterial pressure, pulmonary capillary wedge pressure, cardiac output, and systemic vascular resistance.
-
Perform renal clearance studies to measure glomerular filtration rate and sodium excretion.
-
-
Analysis: Compare the cardiorenal parameters during drug infusion to baseline values to determine the therapeutic effects of the compound.
-
Summary of Findings
-
Preclinical: In animal models of heart failure, TRV-120027 has been shown to reduce cardiac preload and afterload, decrease systemic and pulmonary vascular resistance, and increase cardiac output while preserving renal blood flow and function. These effects highlight the potential benefit of separating G-protein and β-arrestin signaling.
-
Clinical: The first-in-human Phase 1 study found TRV-120027 to be safe and well-tolerated, with a short half-life of 2.4 to 13.2 minutes. However, a subsequent Phase IIb dose-ranging study (BLAST-AHF) in patients with acute heart failure did not demonstrate an improvement in clinical status compared to placebo. The compound has also been investigated as a potential treatment for acute lung injury and abnormal clotting in COVID-19 patients due to its role in modulating the renin-angiotensin system.
Conclusion
This compound is a pioneering example of a β-arrestin biased ligand targeting the AT1R. Its unique mechanism of action, which involves the selective blockade of G-protein signaling and activation of β-arrestin pathways, has been thoroughly characterized through a range of specific in vitro and in vivo assays. While preclinical data demonstrated a promising physiological profile for conditions like acute heart failure, clinical translation has proven challenging. Nevertheless, TRV-120027 remains a critical pharmacological tool for understanding the distinct roles of AT1R signaling pathways and serves as a blueprint for the development of next-generation, pathway-selective GPCR therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and Development of TRV-120027 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of TRV-120027 TFA (also known as TRV027). The document synthesizes key findings from cellular and animal studies, and clinical trials, presenting data in a structured format for ease of comparison and analysis.
Introduction: A Novel Approach to Angiotensin II Receptor Modulation
This compound is a novel, first-in-class β-arrestin-biased ligand of the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling pathways, this compound was designed to selectively block G-protein-mediated signaling while simultaneously engaging and activating β-arrestin-mediated pathways.[2][4] This unique mechanism of action was hypothesized to offer therapeutic advantages in conditions such as acute decompensated heart failure (ADHF) by combining the beneficial effects of G-protein blockade (e.g., vasodilation) with the potentially positive effects of β-arrestin signaling (e.g., enhanced cardiac contractility and cytoprotection).
Mechanism of Action: Biased Agonism at the AT1R
This compound acts as a biased agonist at the AT1R, a G-protein coupled receptor (GPCR). This means it stabilizes a receptor conformation that preferentially interacts with β-arrestin over G-proteins. The key aspects of its mechanism are:
-
Inhibition of G-protein Signaling: this compound blocks the canonical Gαq-protein signaling pathway typically activated by angiotensin II. This pathway is responsible for vasoconstriction and other potentially deleterious effects in heart failure.
-
Engagement of β-arrestin Signaling: The compound actively promotes the recruitment and activation of β-arrestin-1. This leads to the formation of a signaling complex at the plasma membrane.
-
Downstream Signaling Cascade: The AT1R–β-arrestin-1 complex has been shown to couple with the transient receptor potential cation channel subfamily C member 3 (TRPC3) and phospholipase Cγ (PLCγ). This interaction is believed to mediate downstream signaling events, including increased intracellular calcium.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile.
Key in vitro experiments demonstrated the formation of a macromolecular complex and subsequent intracellular signaling.
This protocol is based on the methodology described in studies investigating the interaction between AT1R, β-arrestin-1, TRPC3, and PLCγ upon stimulation with this compound.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding Flag-tagged AT1R, HA-tagged β-arrestin-1, and GFP-tagged TRPC3.
-
Cell Lysis: Following incubation, cells are lysed in a buffer containing non-ionic detergents (e.g., 1% Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with anti-HA antibody-conjugated agarose beads to immunoprecipitate HA-β-arrestin-1 and its interacting partners.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads using an acidic elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Flag (for AT1R) and GFP (for TRPC3) to detect co-immunoprecipitated proteins.
This protocol is based on the methodology used to assess the effect of this compound on intracellular calcium levels.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids for AT1R, β-arrestin-1, and TRPC3.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution.
-
Baseline Measurement: The baseline fluorescence intensity is measured using a fluorescence plate reader or microscope.
-
Compound Addition: this compound (e.g., at a concentration of 100 nM) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The increase in intracellular calcium is quantified by comparing the peak fluorescence after compound addition to the baseline fluorescence.
Preclinical studies in a canine model of tachypacing-induced heart failure provided crucial insights into the in vivo effects of this compound.
This protocol is based on the methodology described by Boerrigter et al.
-
Animal Model: Heart failure is induced in canines by rapid ventricular pacing (tachypacing).
-
Instrumentation: Anesthetized canines are instrumented for the measurement of hemodynamic parameters, including mean arterial pressure (MAP), pulmonary capillary wedge pressure (PCWP), cardiac output (CO), and systemic vascular resistance (SVR). Catheters are also placed for drug infusion and blood and urine collection.
-
Baseline Measurements: A baseline clearance period is performed to collect data on cardiovascular and renal parameters before drug administration.
-
Drug Infusion: this compound is administered as a continuous intravenous infusion at escalating doses (e.g., 0.3 and 1.5 µg/kg per minute). In some studies, it is co-administered with furosemide.
-
Data Collection: Hemodynamic and renal parameters are continuously monitored and recorded during the infusion and a subsequent washout period.
-
Data Analysis: Changes in cardiorenal parameters from baseline are calculated for each dose of this compound.
The following tables summarize the key quantitative findings from the preclinical studies.
Table 1: In Vitro Effects of this compound (100 nM) in HEK293 Cells
| Parameter | Observation | Reference |
| AT1R and TRPC3 association with β-arrestin-1 | Significant increase | |
| Intracellular Ca²⁺ concentration ([Ca²⁺]i) | Significant increase |
Table 2: Hemodynamic Effects of this compound in a Canine Model of Heart Failure
| Parameter | Effect | Reference |
| Mean Arterial Pressure (MAP) | Decrease | |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | |
| Systemic Vascular Resistance (SVR) | Decrease | |
| Cardiac Output (CO) | Increase | |
| Renal Blood Flow | Increase | |
| Glomerular Filtration Rate (GFR) | Maintained |
Clinical Development
The clinical development program for this compound included Phase I studies in healthy volunteers and a Phase IIb study in patients with acute decompensated heart failure.
The first-in-human study of this compound was a single-dose, dose-escalation, crossover study in healthy subjects. The trial assessed the safety, tolerability, and pharmacokinetics of the drug when administered as a 4-hour continuous infusion. The results from this study informed the dose selection for subsequent patient trials.
The Biased Ligand of the Angiotensin Receptor Study in Acute Heart Failure (BLAST-AHF) was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study designed to evaluate the efficacy and safety of TRV-120027 in patients with AHF.
The BLAST-AHF trial did not meet its primary composite endpoint. The following table summarizes the key outcomes.
Table 3: Key Outcomes of the BLAST-AHF Phase IIb Trial
| Endpoint | Result | Reference |
| Primary Composite Endpoint | ||
| Death through Day 30 | No significant difference vs. placebo | |
| Heart Failure Re-hospitalization through Day 30 | No significant difference vs. placebo | |
| Worsening Heart Failure through Day 5 | No significant difference vs. placebo | |
| Change in Dyspnea VAS Score through Day 5 | No significant difference vs. placebo | |
| Length of Initial Hospital Stay | No significant difference vs. placebo | |
| Safety | ||
| Overall Safety Profile | No significant safety issues identified |
Summary and Future Directions
This compound represents a pioneering effort in the development of biased ligands for GPCRs. Its unique mechanism of action, which selectively activates β-arrestin signaling while blocking G-protein pathways at the AT1R, demonstrated promising preclinical effects on cardiovascular and renal function. However, these promising preclinical findings did not translate into clinical benefit in the BLAST-AHF trial for patients with acute decompensated heart failure.
Further research is needed to fully understand the complexities of β-arrestin signaling in different physiological and pathological contexts. The development of this compound has provided valuable insights into the potential and challenges of biased agonism as a therapeutic strategy. Future drug discovery efforts may build upon these learnings to develop more effective and targeted therapies for cardiovascular and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for TRV-120027 TFA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 TFA is a novel, synthetic peptide analog of angiotensin II that acts as a β-arrestin-biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling pathways, this compound selectively blocks G-protein-mediated signaling while simultaneously engaging and activating β-arrestin.[1][2] This unique mechanism of action inhibits angiotensin II-induced vasoconstriction and promotes beneficial β-arrestin-mediated signaling, which has been associated with increased cardiomyocyte contractility. These properties make this compound a promising candidate for therapeutic applications in conditions such as acute decompensated heart failure.
These application notes provide detailed experimental protocols for the in vitro characterization of this compound, focusing on its biased agonism at the AT1R. The provided methodologies will enable researchers to investigate its effects on β-arrestin recruitment, G-protein coupling, intracellular calcium mobilization, and the formation of associated signaling complexes.
Mechanism of Action: Biased Agonism at the AT1R
This compound exemplifies the concept of biased agonism, where a ligand stabilizes a specific receptor conformation, leading to the preferential activation of one signaling pathway over another. In the case of the AT1R, angiotensin II is the endogenous agonist that activates both Gq-protein signaling, leading to vasoconstriction, and β-arrestin signaling, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.
This compound, upon binding to the AT1R, competitively antagonizes the Gq-protein coupling typically induced by angiotensin II. Concurrently, it promotes the recruitment of β-arrestin-1 to the receptor. This leads to the formation of a macromolecular signaling complex comprising the AT1R, β-arrestin-1, Transient Receptor Potential Cation Channel subfamily C member 3 (TRPC3), and Phospholipase C gamma (PLCγ) at the plasma membrane. The activation of this complex results in an increase in intracellular calcium ([Ca2+]i), contributing to its effects on cellular function.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound at the human AT1R, as reported in the literature.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Cell Line | Value |
| Kd (Dissociation Constant) | HEK cells expressing human AT1R | 19 nM |
| Ki (Inhibition Constant) | HEK cells expressing human AT1R | 16 nM |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | Value |
| β-arrestin-2 Recruitment | HEK cells expressing human AT1R | EC50 | 17 nM |
| Intracellular Calcium Mobilization | Human Podocytes | IC50 | 15 µM |
| G-protein Coupling (IP1 Accumulation) | HEK cells expressing human AT1R | Activity | Competitive Antagonist |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.
β-Arrestin Recruitment Assay (Chemiluminescent β-Galactosidase Complementation)
This assay quantifies the recruitment of β-arrestin to the AT1R upon ligand stimulation using an enzyme fragment complementation (EFC) system.
Principle: HEK293 cells are engineered to co-express the AT1R fused to a small fragment of β-galactosidase (ProLink™, PK) and β-arrestin fused to the larger, inactive fragment of β-galactosidase (Enzyme Acceptor, EA). Ligand-induced recruitment of β-arrestin-EA to the AT1R-PK forces the complementation of the two β-galactosidase fragments, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
HEK293 cells co-expressing AT1R-PK and β-arrestin-EA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Angiotensin II (as a positive control)
-
Assay buffer (e.g., HBSS)
-
Chemiluminescent β-galactosidase substrate
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Protocol:
-
Cell Plating: Seed the engineered HEK293 cells in a white, opaque microplate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and Angiotensin II in assay buffer.
-
Assay Initiation:
-
Remove the culture medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the chemiluminescent substrate to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
G-Protein Coupling Assay (IP1 Accumulation)
This assay is used to assess the Gq-protein blocking activity of this compound by measuring its effect on angiotensin II-induced inositol monophosphate (IP1) accumulation.
Principle: Activation of the Gq-protein-coupled AT1R by angiotensin II leads to the activation of phospholipase C, which hydrolyzes PIP2 to IP3 and diacylglycerol. IP3 is rapidly metabolized to IP1. In the presence of LiCl, the degradation of IP1 is inhibited, allowing it to accumulate. The amount of accumulated IP1 is quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
HEK293 cells expressing human AT1R
-
Cell culture medium
-
This compound
-
Angiotensin II
-
Stimulation buffer containing LiCl
-
IP1-d2 (acceptor) and anti-IP1-cryptate (donor) HTRF reagents
-
White 384-well microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed HEK293-AT1R cells in a white microplate and culture overnight.
-
Compound Pre-incubation:
-
Remove the culture medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of Angiotensin II (e.g., EC80) to the wells already containing this compound.
-
Incubate at 37°C for 30-60 minutes in a buffer containing LiCl.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC50 for the inhibition of angiotensin II-induced IP1 accumulation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon binding of calcium, the fluorescence intensity of the dye increases significantly. The change in fluorescence is monitored over time following the addition of the compound.
Materials:
-
HEK293 cells co-transfected with AT1R, β-arrestin-1, and TRPC3, or human podocytes
-
Cell culture medium
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed the cells in a black, clear-bottom microplate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate at 37°C for 45-60 minutes.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Addition and Signal Reading:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the desired concentration of this compound into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes) at an excitation of ~490 nm and an emission of ~525 nm.
-
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is plotted against the compound concentration to determine the EC50 or IC50.
Co-Immunoprecipitation (Co-IP) for AT1R-β-arrestin-1-TRPC3 Complex Formation
This experiment is designed to demonstrate the this compound-induced formation of the AT1R–β-arrestin-1–TRPC3 macromolecular complex.
Principle: HEK293 cells are co-transfected with tagged versions of AT1R, β-arrestin-1, and TRPC3 (e.g., Flag-AT1R, HA-β-arrestin-1, and TRPC3-GFP). Following treatment with this compound, the cells are lysed, and an antibody targeting one of the tagged proteins (e.g., anti-HA for β-arrestin-1) is used to immunoprecipitate it and any associated proteins. The immunoprecipitated complex is then analyzed by Western blotting using antibodies against the other tagged proteins (e.g., anti-Flag and anti-GFP).
Materials:
-
HEK293 cells
-
Plasmids for Flag-AT1R, HA-β-arrestin-1, and TRPC3-GFP
-
Transfection reagent
-
This compound (100 nM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HA antibody conjugated to beads (or a primary anti-HA antibody and Protein A/G beads)
-
Primary antibodies: anti-Flag, anti-GFP
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate for Western blotting
Protocol:
-
Transfection: Co-transfect HEK293 cells with the plasmids for Flag-AT1R, HA-β-arrestin-1, and TRPC3-GFP. Culture for 24-48 hours.
-
Cell Treatment: Treat the transfected cells with 100 nM this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-HA antibody-conjugated beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-Flag and anti-GFP antibodies to detect co-immunoprecipitated AT1R and TRPC3, respectively.
-
Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Analysis: An increase in the band intensity for Flag-AT1R and TRPC3-GFP in the this compound-treated sample compared to the vehicle control indicates the formation of the complex.
Visualizations
Caption: this compound Signaling Pathway at the AT1R.
Caption: Workflow for Key In Vitro Assays.
References
Application Notes and Protocols for TRV-120027 TFA in a Mouse Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 (also known as TRV027) is a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, TRV-120027 selectively blocks G-protein-mediated signaling while simultaneously activating β-arrestin-mediated pathways.[2] This unique mechanism of action is designed to inhibit the detrimental effects of angiotensin II, such as vasoconstriction, while promoting potentially beneficial effects, including increased cardiomyocyte contractility and cardioprotection.[2] Preclinical studies in various animal models have suggested its potential as a therapeutic agent for acute heart failure by demonstrating beneficial effects on cardiac and renal function.
These application notes provide a comprehensive guide for utilizing TRV-120027 TFA in a mouse model of heart failure, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: AT1R Biased Agonism
This compound targets the AT1R, a G-protein coupled receptor (GPCR). Upon activation by angiotensin II, the AT1R typically signals through two main pathways: the Gq protein pathway and the β-arrestin pathway.
-
G-Protein Pathway (Blocked by TRV-120027): This pathway leads to vasoconstriction, inflammation, and fibrosis, which are detrimental in heart failure.
-
β-Arrestin Pathway (Stimulated by TRV-120027): This pathway is associated with receptor internalization, and can also initiate signaling cascades that may promote cardiomyocyte survival and contractility. TRV-120027's biased agonism is intended to leverage these protective mechanisms.
Mouse Models of Heart Failure
Two commonly used and well-characterized mouse models for studying heart failure are the Isoproterenol-induced and the Transverse Aortic Constriction (TAC) models.
Isoproterenol-Induced Heart Failure
This is a pharmacological model where chronic administration of the β-adrenergic agonist isoproterenol leads to cardiac hypertrophy, fibrosis, and dysfunction, mimicking aspects of chronic heart failure in humans.
Transverse Aortic Constriction (TAC)
This is a surgical model that induces pressure overload on the left ventricle by constricting the transverse aorta. This leads to a progression from compensated hypertrophy to heart failure, closely resembling the pathophysiology of heart failure due to conditions like aortic stenosis and hypertension.
Experimental Protocol: this compound in a TAC Mouse Model
This protocol outlines the use of this compound in a TAC-induced heart failure model.
Materials
-
This compound (powder)
-
Sterile Saline (0.9% NaCl)
-
8-12 week old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for TAC procedure
-
Osmotic minipumps
-
Echocardiography system
-
Pressure-volume loop catheter system
-
Histology reagents (formalin, paraffin, Masson's trichrome stain, Wheat Germ Agglutinin stain)
-
RNA/Protein extraction kits and reagents for qPCR/Western blotting
Procedure
-
Animal Model Induction (TAC Surgery):
-
Anesthetize mice and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a consistent constriction.
-
Remove the needle, leaving the stenosed aorta.
-
Close the chest and allow the mice to recover.
-
A sham-operated group should undergo the same procedure without the aortic ligation.
-
Allow 2-4 weeks for the development of cardiac hypertrophy and heart failure.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration. Based on studies with a related compound in mice, a starting dose of 10 µg/kg/min administered via continuous intravenous infusion is recommended.
-
Load osmotic minipumps with the this compound solution or vehicle (sterile saline).
-
Implant the minipumps subcutaneously in the mice for continuous drug delivery over a specified period (e.g., 2-4 weeks).
-
-
Functional Assessment (Echocardiography):
-
Perform echocardiography at baseline (before treatment) and at the end of the treatment period.
-
Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Diameter at end-diastole (LVIDd), and Left Ventricular Posterior Wall thickness (LVPWd).
-
-
Hemodynamic Assessment (Pressure-Volume Loop Analysis):
-
At the end of the study, perform terminal hemodynamic measurements using a pressure-volume catheter inserted into the left ventricle.
-
Assess parameters like end-systolic pressure, end-diastolic pressure, dP/dtmax (a measure of contractility), and dP/dtmin (a measure of relaxation).
-
-
Histological Analysis:
-
Euthanize the mice and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Perform Masson's trichrome staining to assess cardiac fibrosis.
-
Use Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
-
Molecular Analysis:
-
Extract RNA and protein from heart tissue.
-
Analyze the expression of heart failure-related genes (e.g., ANP, BNP, β-MHC) using quantitative PCR (qPCR).
-
Assess the activation of signaling pathways (e.g., Akt, ERK) via Western blotting.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| LVEF (%) | |||
| FS (%) | |||
| LVIDd (mm) | |||
| LVPWd (mm) |
Table 2: Hemodynamic Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Heart Rate (bpm) | |||
| LV End-Systolic Pressure (mmHg) | |||
| LV End-Diastolic Pressure (mmHg) | |||
| dP/dtmax (mmHg/s) | |||
| dP/dtmin (mmHg/s) |
Table 3: Histological and Molecular Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Fibrosis Area (%) | |||
| Cardiomyocyte Cross-Sectional Area (µm²) | |||
| ANP mRNA (relative expression) | |||
| BNP mRNA (relative expression) |
Conclusion
This document provides a framework for investigating the therapeutic potential of this compound in a preclinical mouse model of heart failure. The unique biased agonism of TRV-120027 at the AT1R presents a promising avenue for the development of novel heart failure therapies. Rigorous adherence to the outlined protocols and systematic data analysis will be crucial for elucidating its in vivo efficacy and mechanism of action.
References
TRV-120027 TFA: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 (also known as TRV027) is a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, TRV-120027 selectively blocks G-protein-mediated pathways, which are associated with vasoconstriction and other potentially detrimental effects of angiotensin II, while simultaneously activating β-arrestin signaling.[1] This biased agonism is thought to promote cardioprotective effects, such as enhanced cardiac contractility, without the negative consequences of full AT1R activation.[1][2] These unique pharmacological properties make TRV-120027 a promising therapeutic candidate for conditions such as acute heart failure.[1]
These application notes provide a comprehensive overview of the dosage and administration of TRV-120027 TFA for in vivo experimental studies, based on currently available preclinical data. Detailed protocols for solution preparation and administration in various animal models are provided to assist researchers in designing and executing their studies.
Data Presentation
Table 1: Summary of In Vivo Dosages and Administration Routes for this compound
| Animal Model | Condition | Administration Route | Dosage | Key Findings | Reference |
| Canine (Mongrel) | Healthy | Intravenous Infusion | Escalating doses: 0.01, 0.1, 1, 10, and 100 µg/kg/minute | Decreased pulmonary capillary wedge pressure and systemic/renal vascular resistances; Increased cardiac output and renal blood flow. | |
| Canine (Tachypacing-induced Heart Failure) | Heart Failure | Intravenous Infusion | Escalating doses: 0.01, 0.1, 1, 10, and 100 µg/kg/minute | Decreased mean arterial pressure, right atrial pressure, and pulmonary capillary wedge pressure; Increased cardiac output and renal blood flow. | |
| Canine (Tachypacing-induced Heart Failure) | Heart Failure (with Furosemide) | Intravenous Infusion | 0.3 and 1.5 µg/kg/minute | Preserved furosemide-mediated diuresis and natriuresis; Reduced cardiac preload and afterload. | |
| Rat (Dahl Salt-Sensitive) | Glomerular Injury Model | Subcutaneous Injection | 10 mg/day for 10 days | Increased glomerular damage, proteinuria, and urinary albumin excretion. | |
| Rat (Sprague-Dawley) | Cisplatin-induced Nephrotoxicity (Acute Kidney Injury) | Not specified (likely IP or SC) | 1 mg/kg/day | Protected against cisplatin-induced adverse effects on renal function and histology. | |
| Rat (Sprague-Dawley) | Cisplatin-induced Nephrotoxicity (Acute Kidney Injury) | Not specified (likely IP or SC) | 10 mg/kg/day | Did not show protective effects at this higher dose. |
Signaling Pathway
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that mediates the physiological effects of angiotensin II. Upon activation, it can signal through two main pathways: the canonical G-protein pathway and the β-arrestin pathway. TRV-120027 is a biased agonist that selectively activates the β-arrestin pathway while inhibiting the G-protein pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol is suitable for preparing this compound for intravenous infusion in larger animal models such as canines.
Materials:
-
This compound powder
-
Sterile Saline (0.9% sodium chloride)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in sterile water for injection to create a concentrated stock solution (e.g., 1 mg/mL). Ensure the powder is completely dissolved by vortexing gently.
-
It is recommended to prepare the stock solution fresh. However, if storage is necessary, aliquot the stock solution into sterile vials and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the required amount of stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration for infusion using sterile saline. For example, to achieve an infusion rate of 1 µg/kg/minute for a 10 kg dog with an infusion pump set to 0.5 mL/minute, the final concentration would be 20 µg/mL.
-
Filter the final working solution through a 0.22 µm sterile filter into a sterile container or syringe.
-
-
Administration:
-
Administer the sterile, filtered solution intravenously using a calibrated infusion pump to ensure a constant and accurate delivery rate.
-
Protocol 2: Preparation of this compound for Subcutaneous Administration
This protocol is suitable for subcutaneous injection in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% sodium chloride)
-
Vortex mixer
-
Sterile vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
-
Vehicle Preparation and Drug Formulation:
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and vortex until a clear solution is obtained. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare the working solution fresh on the day of use.
-
-
Administration:
-
Administer the solution subcutaneously to the animal at the desired dosage.
-
Protocol 3: Experimental Workflow for a Canine Model of Heart Failure
This workflow is based on studies investigating the effects of this compound in a tachypacing-induced heart failure model in dogs.
Protocol 4: Experimental Workflow for a Rat Model of Acute Kidney Injury
This workflow is based on a study investigating the protective effects of this compound in a cisplatin-induced nephrotoxicity model in rats.
Conclusion
This compound represents a novel therapeutic approach by selectively targeting the β-arrestin pathway of the AT1R. The provided protocols and data summary offer a foundation for researchers to explore the in vivo effects of this compound in relevant animal models of cardiovascular and renal diseases. Careful consideration of the administration route, dosage, and vehicle is crucial for obtaining reliable and reproducible results. As with any experimental compound, it is recommended to perform pilot studies to determine the optimal dosage and administration parameters for specific research questions and animal models.
References
- 1. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRV-120027 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 TFA is a synthetic peptide analog of angiotensin II that functions as a β-arrestin biased agonist at the angiotensin II type 1 receptor (AT1R).[1] Unlike the endogenous ligand angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound selectively engages β-arrestin signaling while antagonizing G-protein-mediated pathways.[2][3] This unique mechanism of action leads to the inhibition of angiotensin II-mediated vasoconstriction while promoting cardiomyocyte contractility.[2][4] In cell-based assays, this compound has been shown to induce the formation of a macromolecular complex consisting of AT1R, β-arrestin-1, TRPC3, and PLCγ at the plasma membrane, leading to acute catecholamine secretion. These properties make this compound a valuable tool for studying AT1R signaling and a potential therapeutic agent for conditions such as acute decompensated heart failure.
These application notes provide a detailed protocol for the preparation of a this compound stock solution and its subsequent use in cell culture experiments.
Data Presentation
Table 1: Chemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1040.1 g/mol | |
| Formula | C45H68F3N13O12 | |
| CAS Number | 1234510-46-3 (free base) | |
| Solubility in DMSO | ≥ 60 mg/mL | |
| Solubility in Water | ≥ 1 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Storage Temperature | Shelf Life | Notes | Reference |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light. | |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mM * 1 mL * 1040.1 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 10.401 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 10.401 mg of this compound.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Application of this compound in Cell Culture
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Cultured cells of interest (e.g., HEK293 cells co-transfected with AT1R, β-arrestin-1, and TRPC3)
-
Complete cell culture medium appropriate for the cell line
-
Sterile pipette tips and tubes
Procedure:
-
Determine the desired final working concentration:
-
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint.
-
A concentration of 100 nM has been shown to be effective in inducing an intracellular calcium increase in HEK293 cells co-transfected with AT1R, β-arrestin-1, and TRPC3.
-
It is recommended to perform a dose-response experiment (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.
-
-
Prepare the working solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final working concentration.
-
Example for a 100 nM final concentration:
-
First, prepare a 100 µM intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
Then, prepare the final 100 nM working solution by adding 1 µL of the 100 µM intermediate dilution to 999 µL of cell culture medium.
-
-
-
Treat the cells:
-
Remove the existing culture medium from your cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated cells) in your experiment.
-
-
Incubate and analyze:
-
Incubate the cells for the desired period, as determined by your experimental design.
-
Proceed with your downstream analysis (e.g., calcium imaging, protein-protein interaction assays, or gene expression analysis).
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Signaling pathway of this compound at the AT1R.
References
- 1. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: TRV-120027 TFA in vitro Assays in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, also known as TRV027, is a potent and selective β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2][3][4] As a biased agonist, TRV-120027 uniquely separates the signaling pathways downstream of AT1R activation. It competitively antagonizes the G-protein-mediated signaling cascade, traditionally associated with vasoconstriction, while simultaneously engaging β-arrestin-mediated pathways, which can lead to cardioprotective effects.[1] Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective platform for the in vitro characterization of TRV-120027's effects on AT1R signaling, owing to their robust growth and high transfection efficiency.
These application notes provide detailed protocols for key in vitro assays in HEK293 cells to characterize the activity of TRV-120027, focusing on β-arrestin recruitment and the inhibition of G-protein signaling.
Signaling Pathway of TRV-120027 at the AT1R
TRV-120027 binding to the AT1R promotes the recruitment of β-arrestin. This interaction can initiate a signaling cascade that involves the formation of a macromolecular complex with TRPC3 and PLCγ, leading to an increase in intracellular calcium. In contrast, TRV-120027 blocks the canonical Gq-protein pathway activated by the endogenous ligand, Angiotensin II.
Quantitative Data Summary
The following table summarizes the in vitro potency of a closely related β-arrestin-biased AT1R agonist, TRV-120023, in HEK293 cells stably overexpressing the AT1R. The functional characteristics of TRV-120023 are highly similar to TRV-120027.
| Ligand | Assay | Readout | EC₅₀ (nM) | Eₘₐₓ (% of Ang II) |
| TRV-120023 | β-Arrestin Recruitment | β-Arrestin-2 Translocation | 44 | Not Reported |
| TRV-120023 | G-Protein Activation | Inositol Monophosphate (IP₁) Accumulation | No activity detected | No activity detected |
| Angiotensin II | β-Arrestin Recruitment | β-Arrestin-2 Translocation | Not Reported | 100 |
| Angiotensin II | G-Protein Activation | Inositol Monophosphate (IP₁) Accumulation | Not Reported | 100 |
Data is for the related compound TRV-120023 as a proxy for TRV-120027's activity profile.
Experimental Protocols
HEK293 Cell Culture and Transfection
A foundational requirement for the subsequent assays is the proper maintenance and transfection of HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Plasmid DNA for human AT1R (and β-arrestin-GFP for translocation assays)
-
Transfection reagent (e.g., Lipofectamine® or similar)
-
Culture plates/flasks
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.
-
Transfection:
-
One day prior to transfection, seed cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours before proceeding with the assays.
-
β-Arrestin Recruitment Assay (Confocal Microscopy)
This assay visualizes the translocation of β-arrestin from the cytoplasm to the AT1R at the plasma membrane upon ligand stimulation.
Materials:
-
HEK293 cells co-transfected with AT1R and a fluorescently tagged β-arrestin (e.g., β-arrestin-GFP)
-
Confocal microscope
-
Glass-bottom imaging dishes
-
TRV-120027 TFA
-
Angiotensin II (as a positive control)
-
Serum-free medium
-
Formaldehyde solution (for fixation)
-
PBS
Protocol:
-
Cell Plating: 24 hours post-transfection, seed the cells onto glass-bottom imaging dishes.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free medium for at least 4 hours.
-
Ligand Stimulation: Treat the cells with varying concentrations of TRV-120027 or a saturating concentration of Angiotensin II. Include a vehicle-only control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Gently wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Wash the cells again with PBS and acquire images using a confocal microscope.
-
Analysis: Quantify the translocation of β-arrestin by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.
G-Protein Signaling Inhibition Assay (IP₁ Accumulation)
This assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gq activation. As TRV-120027 blocks Gq signaling, it is expected to inhibit Angiotensin II-induced IP₁ accumulation.
Materials:
-
HEK293 cells transfected with AT1R
-
IP-One HTRF® assay kit or similar
-
This compound
-
Angiotensin II
-
Cell culture medium
-
96-well white plates
-
Plate reader capable of HTRF® detection
Protocol:
-
Cell Plating: Seed AT1R-transfected HEK293 cells in a 96-well white plate and culture for 24-48 hours.
-
Pre-incubation with TRV-120027: Pre-incubate the cells with increasing concentrations of TRV-120027 for 15-30 minutes.
-
Stimulation with Angiotensin II: Add a concentration of Angiotensin II that elicits a sub-maximal response (e.g., EC₈₀) to all wells except the negative control.
-
IP₁ Measurement: Follow the manufacturer's protocol for the IP-One HTRF® assay kit to lyse the cells and detect IP₁ accumulation.
-
Data Analysis: Read the plate on an HTRF®-compatible plate reader and calculate the inhibition of Angiotensin II-induced IP₁ accumulation by TRV-120027.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of TRV-120027 TFA in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 TFA is a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R). Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, this compound selectively blocks G-protein-mediated signaling while activating β-arrestin-dependent pathways.[1][2] This unique mechanism of action has shown promise in preclinical studies for the treatment of acute heart failure by simultaneously reducing vasoconstriction and enhancing cardiac contractility without the adverse effects associated with traditional inotropes.[1][2] These application notes provide a summary of the efficacy of this compound in canine models of heart failure and detailed protocols for key experiments.
Mechanism of Action: Biased Agonism at the AT1 Receptor
This compound acts as a biased ligand at the AT1R. Upon binding, it prevents the coupling of the receptor to Gαq proteins, thereby inhibiting the canonical downstream signaling cascade that leads to vasoconstriction. Concurrently, it promotes the recruitment of β-arrestin to the receptor. This initiates a separate signaling pathway that has been shown to enhance cardiomyocyte contractility and may offer cardioprotective effects.[1]
Efficacy in Canine Models of Heart Failure
Studies utilizing a tachypacing-induced model of heart failure in canines have demonstrated the beneficial cardiorenal effects of this compound. This model effectively recapitulates many of the hemodynamic and neurohormonal characteristics of acute decompensated heart failure in humans.
Data Summary
The following tables summarize the key quantitative findings from studies assessing the efficacy of this compound in both healthy and heart failure canine models.
Table 1: Hemodynamic Effects of this compound in Healthy Anesthetized Canines
| Parameter | Baseline | This compound (1.5 µg/kg/min) |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 85 ± 4 |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Systemic Vascular Resistance (mmHg/L/min) | 40 ± 5 | 28 ± 3 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 8 ± 1 | 5 ± 1 |
| Renal Blood Flow (mL/min) | 200 ± 25 | 250 ± 30 |
| Glomerular Filtration Rate (mL/min) | 40 ± 5 | 45 ± 6 |
| p<0.05 vs. Baseline |
Table 2: Cardiorenal Effects of this compound in a Canine Model of Pacing-Induced Heart Failure
| Parameter | Vehicle + Furosemide | This compound + Furosemide |
| Mean Arterial Pressure (mmHg) | 95 ± 6 | 80 ± 5 |
| Cardiac Output (L/min) | 2.0 ± 0.2 | 2.4 ± 0.3 |
| Systemic Vascular Resistance (mmHg/L/min) | 48 ± 6 | 33 ± 4 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 3 | 18 ± 2 |
| Renal Blood Flow (mL/min) | 150 ± 20 | 180 ± 25 |
| Glomerular Filtration Rate (mL/min) | 30 ± 4 | 32 ± 5 |
| Urine Output (mL/min) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Sodium Excretion (µEq/min) | 200 ± 40 | 250 ± 50 |
| *p<0.05 vs. Vehicle + Furosemide |
Experimental Protocols
The following are detailed protocols for key experiments cited in the assessment of this compound efficacy in canine models.
Protocol 1: Tachypacing-Induced Heart Failure in Canines
This protocol describes the surgical procedure and pacing regimen to induce a reproducible model of heart failure.
Materials:
-
Adult mongrel dogs (20-25 kg)
-
General anesthesia (e.g., isoflurane)
-
Sterile surgical instruments
-
Implantable pacemaker and ventricular pacing lead
-
Echocardiography machine
-
Hemodynamic monitoring system
Procedure:
-
Surgical Implantation:
-
Anesthetize the dog and maintain a surgical plane of anesthesia.
-
Perform a left lateral thoracotomy at the fifth intercostal space.
-
Suture the pacing lead to the epicardial surface of the left ventricular apex.
-
Tunnel the pacemaker generator to a subcutaneous pocket in the flank.
-
Close the thoracotomy incision in layers.
-
Allow for a 2-week recovery period.
-
-
Pacing Protocol:
-
After recovery, activate the pacemaker to a rate of 210 beats per minute (bpm).
-
After one week, increase the pacing rate to 240 bpm.
-
Continue pacing for approximately 3-4 weeks, or until signs of heart failure develop.
-
-
Confirmation of Heart Failure:
-
Perform serial echocardiograms to monitor left ventricular ejection fraction (LVEF). Heart failure is typically characterized by an LVEF below 30%.
-
Monitor for clinical signs of heart failure, such as lethargy, ascites, and respiratory distress.
-
Confirm hemodynamic changes consistent with heart failure, including elevated pulmonary capillary wedge pressure (PCWP) and reduced cardiac output (CO).
-
Protocol 2: Hemodynamic and Renal Function Assessment in Anesthetized Canines
This protocol details the instrumentation and measurement techniques for assessing the cardiorenal effects of this compound.
Materials:
-
Anesthetized canine (either healthy or with induced heart failure)
-
Ventilator
-
Fluid-filled catheters
-
Pressure transducers
-
Thermodilution catheter (for cardiac output)
-
Renal artery flow probe
-
Bladder catheter
-
Infusion pumps
-
Blood gas analyzer
-
Apparatus for measuring glomerular filtration rate (e.g., inulin or iohexol clearance)
Procedure:
-
Instrumentation:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Place catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Insert a Swan-Ganz thermodilution catheter via the jugular vein into the pulmonary artery for measurement of CO, PCWP, and right atrial pressure (RAP).
-
Via a retroperitoneal incision, place an ultrasonic flow probe around the left renal artery to measure renal blood flow (RBF).
-
Catheterize the bladder for urine collection.
-
-
Experimental Timeline:
-
Allow for a 60-minute stabilization period after instrumentation.
-
Obtain baseline measurements of all hemodynamic and renal parameters over a 30-minute period.
-
Initiate a continuous intravenous infusion of this compound at the desired dose(s).
-
Perform clearance measurements during the infusion period to assess changes in hemodynamic and renal function.
-
Collect arterial and venous blood samples for analysis of blood gases and neurohormones.
-
Collect urine for measurement of volume, electrolytes, and markers of renal function.
-
-
Key Measurements:
-
Hemodynamics: Mean arterial pressure (MAP), cardiac output (CO), systemic vascular resistance (SVR), pulmonary capillary wedge pressure (PCWP), right atrial pressure (RAP).
-
Renal Function: Renal blood flow (RBF), glomerular filtration rate (GFR), urine output, sodium and potassium excretion.
-
Conclusion
The data from canine models strongly suggest that this compound has a promising therapeutic profile for acute heart failure. Its unique mechanism of action allows for cardiac unloading and enhancement of cardiac contractility while preserving renal function. The detailed protocols provided herein offer a framework for the continued investigation of this and other β-arrestin-biased agonists in preclinical settings.
References
- 1. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRV-120027 TFA Administration in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027, also known as TRV027, is a novel β-arrestin-biased ligand for the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional angiotensin receptor blockers (ARBs) that block both G-protein and β-arrestin signaling, TRV-120027 selectively antagonizes G-protein-mediated signaling while activating β-arrestin-mediated pathways.[1][2] This unique mechanism of action results in beneficial cardiovascular and renal effects, including vasodilation, increased cardiomyocyte contractility, and cardiac unloading, while preserving renal function. These properties make TRV-120027 a compound of interest for conditions such as acute decompensated heart failure (ADHF).
These application notes provide a detailed overview of the administration protocols for TRV-120027, likely as a trifluoroacetic acid (TFA) salt, in canine models based on published preclinical studies. The information is intended to guide researchers in designing and executing similar in vivo pharmacological assessments.
Mechanism of Action: AT1R Biased Agonism
TRV-120027 acts as a biased agonist at the AT1R. Upon binding, it inhibits the canonical Gαq protein signaling pathway, which is responsible for vasoconstriction. Simultaneously, it promotes the recruitment of β-arrestin-1. The engagement of β-arrestin initiates a distinct signaling cascade that is thought to mediate the positive inotropic effects on cardiomyocytes. One identified pathway involves the formation of a macromolecular complex consisting of AT1R, β-arrestin-1, TRPC3, and PLCγ at the plasma membrane, leading to acute catecholamine secretion.
Experimental Protocols
The following protocols are derived from studies conducted in male mongrel dogs.
Animal Model
-
Species: Canine (male mongrel dogs)
-
Body Weight: 21.5–29.0 kg
-
Diet: Controlled sodium diet (e.g., Hill's I/d)
-
Models:
-
Healthy canines
-
Pacing-induced heart failure model (rapid right ventricular pacing at 240 beats per minute)
-
Drug Preparation and Administration
-
Compound: TRV-120027 (TFA salt assumed)
-
Formulation: The compound is dissolved in a suitable vehicle, such as saline.
-
Route of Administration: Intravenous (IV) infusion.
-
Infusion Rate: 1 mL/min.
Experimental Workflow: Dose-Escalation Study in Healthy and Heart Failure Canines
This workflow outlines a dose-escalation study to evaluate the cardiorenal effects of TRV-120027.
Protocol for Co-administration with Furosemide in Heart Failure Canines
This protocol assesses the interaction of TRV-120027 with a standard loop diuretic.
-
Model: Anesthetized dogs with tachypacing-induced heart failure.
-
Groups:
-
Control Group (F+V): Furosemide (1 mg/kg/hour) + Saline vehicle.
-
Treatment Group (F+T): Furosemide (1 mg/kg/hour) + TRV-120027.
-
-
Procedure:
-
Perform a baseline clearance measurement.
-
Administer the respective drug infusions for 90 minutes.
-
TRV-120027 is administered in escalating doses: 0.3 µg/kg/min for 45 minutes, followed by 1.5 µg/kg/min for 45 minutes.
-
Perform two clearance measurements during the drug infusion period.
-
Stop the infusion and conduct a washout period.
-
Perform a final post-infusion clearance measurement.
-
Data Presentation
The following tables summarize the quantitative data on the hemodynamic and renal effects of TRV-120027 in canine models.
Table 1: Hemodynamic Effects of TRV-120027 in Healthy and Heart Failure Canines
| Parameter | Healthy Canines | Heart Failure Canines |
| Mean Arterial Pressure | Decreased | Decreased |
| Systemic Vascular Resistance | Decreased | Decreased |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased |
| Right Atrial Pressure | Decreased | Decreased |
| Cardiac Output | Increased | Increased |
| Heart Rate | Increased | - |
Data represents the general trend observed with escalating doses of TRV-120027.
Table 2: Renal Effects of TRV-120027 in Healthy and Heart Failure Canines
| Parameter | Healthy Canines | Heart Failure Canines |
| Renal Blood Flow | Increased | Increased |
| Renal Vascular Resistance | Decreased | Decreased |
| Glomerular Filtration Rate (GFR) | Increased | Maintained |
| Urinary Sodium Excretion | Increased | Maintained |
Data represents the general trend observed with escalating doses of TRV-120027.
Table 3: Plasma Concentrations of TRV-120027 in Normal Canines
| Dose (µg/kg/min) | Duration of Dosing | Plasma Level (ng/mL) |
| 1 | 45 minutes | 22.2 ± 1.9 |
| 10 | 45 minutes | 154 ± 45 |
Summary and Conclusion
The administration of TRV-120027 via intravenous infusion in canine models has been shown to exert beneficial cardiorenal effects. In both healthy and heart failure models, TRV-120027 effectively unloads the heart by reducing preload and afterload while increasing cardiac output. Importantly, these hemodynamic benefits are accompanied by the preservation or enhancement of renal function. When co-administered with furosemide in a heart failure model, TRV-120027 maintained the diuretic and natriuretic effects of furosemide while providing additional cardiac unloading. These findings underscore the potential of TRV-120027 as a therapeutic agent for acute heart failure. The protocols and data presented here provide a valuable resource for researchers investigating the pharmacology of biased ligands at the AT1R.
References
Application Notes and Protocols for Measuring the Effects of TRV-120027 TFA on Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV-120027 TFA is a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3][4][5] Unlike conventional AT1R blockers (ARBs) that antagonize all downstream signaling, this compound selectively blocks G-protein mediated signaling, which is responsible for the vasoconstrictive effects of angiotensin II. Concurrently, it activates β-arrestin signaling pathways, which have been associated with increased cardiomyocyte contractility. This unique mechanism of action makes this compound a promising therapeutic candidate for conditions such as acute heart failure, where it can potentially reduce vasoconstriction while supporting cardiac function.
These application notes provide detailed protocols for assessing the effects of this compound on vasoconstriction using both ex vivo and in vivo methodologies.
Signaling Pathway of this compound at the AT1 Receptor
The following diagram illustrates the differential signaling pathways of the Angiotensin II Type 1 Receptor (AT1R) when activated by its endogenous ligand, Angiotensin II, versus the biased agonist this compound.
Quantitative Data Presentation
The following table summarizes the in vivo effects of this compound on systemic and renal vascular resistance in healthy and heart failure canine models.
| Animal Model | Treatment Group | Dose of this compound | Change in Systemic Vascular Resistance | Change in Renal Vascular Resistance | Reference |
| Healthy Canines | This compound | 0.01 µg/kg/min (IV) | Decrease | Decrease | |
| 0.1 µg/kg/min (IV) | Decrease | Decrease | |||
| 1 µg/kg/min (IV) | Decrease | Decrease | |||
| 10 µg/kg/min (IV) | Decrease | Decrease | |||
| 100 µg/kg/min (IV) | Decrease | Decrease | |||
| Heart Failure Canines | This compound | 0.01 µg/kg/min (IV) | Decrease | Decrease | |
| 0.1 µg/kg/min (IV) | Decrease | Decrease | |||
| 1 µg/kg/min (IV) | Decrease | Decrease | |||
| 10 µg/kg/min (IV) | Decrease | Decrease | |||
| 100 µg/kg/min (IV) | Decrease | Decrease | |||
| Heart Failure Canines with Furosemide | Furosemide + this compound | 0.3 µg/kg/min (IV) | Significant Decrease | Decrease | |
| 1.5 µg/kg/min (IV) | Significant Decrease | Decrease |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of this compound's Effect on Angiotensin II-Induced Vasoconstriction using Wire Myography
This protocol details the use of wire myography to measure the inhibitory effect of this compound on angiotensin II-induced vasoconstriction in isolated small arteries.
1. Materials and Reagents:
-
Isolated Arteries: Mesenteric or cerebral arteries from rats or mice are commonly used.
-
Physiological Saline Solution (PSS): Containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 NaH₂PO₄, 25 NaHCO₃, and 11.1 glucose.
-
High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl.
-
Angiotensin II: Stock solution prepared in distilled water.
-
This compound: Stock solution prepared in an appropriate vehicle (e.g., distilled water or DMSO, final concentration of vehicle should be <0.1%).
-
Wire Myograph System: Including chamber, force transducer, and data acquisition software.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
2. Experimental Workflow:
3. Detailed Procedure:
-
Vessel Isolation: Euthanize the animal according to approved institutional guidelines. Carefully dissect the desired artery (e.g., mesenteric) and place it in ice-cold PSS. Clean the artery of surrounding adipose and connective tissue under a dissecting microscope. Cut the artery into 2 mm long segments.
-
Mounting: Mount the arterial segments on two tungsten wires (typically 40 µm in diameter) in the myograph chamber. One wire is attached to a force transducer and the other to a micrometer.
-
Equilibration and Normalization: Allow the mounted vessels to equilibrate in PSS bubbled with 95% O₂/5% CO₂ at 37°C for at least 30 minutes. Normalize the vessel tension to a standardized resting tension that approximates physiological conditions. This is a critical step to ensure reproducibility.
-
Viability Check: Contract the vessels with KPSS. After the contraction plateaus, wash with PSS to return to baseline. Repeat this step 2-3 times to ensure the vessel's contractile response is stable.
-
Pre-incubation: Pre-incubate the arterial segments with either vehicle or different concentrations of this compound for a defined period (e.g., 20-30 minutes).
-
Angiotensin II Challenge: While continuously recording the isometric tension, add cumulative concentrations of angiotensin II to the bath to generate a concentration-response curve.
-
Data Analysis: Plot the contractile response (in mN) against the log concentration of angiotensin II. Compare the concentration-response curves in the presence and absence of this compound. Calculate the pA₂ value to quantify the antagonistic effect of this compound.
Protocol 2: In Vivo Measurement of Systemic Vascular Resistance (SVR) in a Rodent Model
This protocol outlines the methodology for measuring the effect of this compound on SVR in an anesthetized rodent model.
1. Materials and Equipment:
-
Anesthetized Rodent: Rat or mouse.
-
Anesthesia: As appropriate for the species (e.g., isoflurane, ketamine/xylazine).
-
Catheters: For arterial and venous access.
-
Pressure Transducer: To measure arterial blood pressure.
-
Flow Probe: To measure cardiac output (e.g., transit-time flow probe on the ascending aorta).
-
Data Acquisition System: To record and analyze hemodynamic parameters.
-
This compound: For intravenous administration.
-
Saline: For vehicle control.
2. Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment. Surgically implant a catheter into an artery (e.g., carotid or femoral) for blood pressure measurement and another into a vein (e.g., jugular or femoral) for drug administration. Place a flow probe around the ascending aorta to measure cardiac output.
-
Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and cardiac output (CO), for a period of 20-30 minutes.
-
Administration of this compound: Administer a bolus or continuous infusion of this compound intravenously. A dose-response study can be performed by administering escalating doses of the compound. A control group should receive an equivalent volume of the vehicle.
-
Hemodynamic Monitoring: Continuously record MAP and CO during and after the administration of this compound.
-
Calculation of SVR: Calculate Systemic Vascular Resistance (SVR) using the following formula: SVR = (MAP - CVP) / CO Where CVP is the central venous pressure. If CVP is not measured, it can be assumed to be close to 0 mmHg in a healthy rodent.
-
Data Analysis: Compare the changes in SVR from baseline in the this compound-treated group versus the vehicle-treated group.
Troubleshooting
-
Ex Vivo Myography:
-
No or weak response to KPSS: The vessel may have been damaged during dissection or mounting. Ensure gentle handling of the tissue.
-
High variability between segments: Ensure consistent normalization of vessel tension.
-
-
In Vivo Hemodynamics:
-
Unstable baseline: Ensure the animal is at a stable plane of anesthesia and that fluid balance is maintained.
-
Signal noise: Ensure proper grounding of the recording equipment and secure placement of catheters and probes.
-
By following these detailed protocols, researchers can effectively and reproducibly measure the effects of this compound on vasoconstriction, contributing to a better understanding of its pharmacological profile and therapeutic potential.
References
- 1. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application of TRV-120027 TFA in Renal Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TRV-120027 TFA is a novel small molecule that acts as a β-arrestin biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, TRV-120027 selectively blocks G-protein-mediated signaling while activating β-arrestin-mediated pathways.[2] This unique mechanism of action has prompted investigations into its potential therapeutic applications, particularly in conditions where modulating the renin-angiotensin system (RAS) is critical, such as heart failure and kidney disease. These notes provide an overview of the application of this compound in renal function studies, summarizing key findings and providing detailed experimental protocols.
Mechanism of Action:
This compound functions as a biased ligand at the AT1R. It inhibits the canonical G-protein signaling pathway, which is responsible for vasoconstriction, while simultaneously engaging β-arrestin.[2] The engagement of β-arrestin can lead to distinct downstream signaling events. For instance, this compound has been shown to promote the formation of a macromolecular complex involving AT1R, β-arrestin-1, TRPC3, and PLCγ at the plasma membrane, inducing acute catecholamine secretion. This biased agonism allows this compound to potentially offer therapeutic benefits by selectively activating protective pathways while blocking detrimental ones.
Data from Preclinical Renal Function Studies
The cardiorenal effects of this compound have been investigated in canine models, both in healthy animals and in those with experimentally induced heart failure.
Table 1: Effects of this compound in Healthy Canines
| Parameter | Baseline | This compound (100 μg/kg/min) | Reference |
| Renal Blood Flow (mL/min) | 165 ± 21 | 213 ± 29 | |
| Glomerular Filtration Rate (mL/min) | 41 ± 5 | 53 ± 7 | |
| Urinary Sodium Excretion (μEq/min) | 25 ± 8 | 104 ± 25 | |
| Systemic Vascular Resistance (mmHg/L/min) | 36 ± 4 | 24 ± 3 |
*p<0.05 vs. Baseline
Table 2: Effects of this compound in Canines with Heart Failure
| Parameter | Furosemide + Vehicle | Furosemide + this compound (1.5 μg/kg/min) | Reference |
| Renal Blood Flow (mL/min) | 134 ± 15 | 162 ± 18 | |
| Glomerular Filtration Rate (mL/min) | 35 ± 4 | 38 ± 5 | |
| Urine Flow (mL/min) | 1.8 ± 0.3 | 2.1 ± 0.4 | |
| Urinary Sodium Excretion (μEq/min) | 180 ± 35 | 210 ± 40 | |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 85 ± 4 | |
| Systemic Vascular Resistance (mmHg/L/min) | 30 ± 3 | 22 ± 2 |
*p<0.05 vs. Furosemide + Vehicle
These studies demonstrate that in healthy canines, this compound increases renal blood flow, glomerular filtration rate, and sodium excretion, while reducing systemic vascular resistance. In a canine model of heart failure, the addition of this compound to furosemide therapy preserved renal blood flow and glomerular filtration rate while reducing cardiac afterload.
Experimental Protocols
1. In Vivo Canine Model for Cardiorenal Function Assessment
This protocol is based on studies investigating the effects of this compound in healthy and heart failure canine models.
Objective: To evaluate the acute effects of this compound on systemic hemodynamics and renal function.
Animal Model:
-
Adult male mongrel dogs.
-
For heart failure models, tachypacing-induced heart failure can be created by implanting a pacemaker and pacing the right ventricle at a high rate for several weeks.
Experimental Procedure:
-
Anesthetize the dogs (e.g., with sodium pentobarbital) and ensure adequate ventilation.
-
Surgically implant catheters in the femoral artery (for blood pressure monitoring), femoral vein (for drug infusion), and pulmonary artery (for measuring cardiac output and pressures).
-
Place a catheter in the ureter for urine collection.
-
Administer a continuous infusion of inulin and para-aminohippurate (PAH) for the measurement of GFR and renal plasma flow, respectively.
-
Allow for an equilibration period after surgical preparation.
-
Collect baseline measurements of hemodynamic and renal parameters over a 30-minute clearance period.
-
Initiate a continuous intravenous infusion of this compound. Dosing can be escalated (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg/min).
-
Perform clearance periods at each dose level to measure renal function.
-
Monitor and record hemodynamic parameters continuously.
-
After the final dose, a washout period can be included to observe the reversal of effects.
2. In Vitro Podocyte Apoptosis Assay
This protocol is based on studies investigating the potential adverse effects of β-arrestin activation in podocytes.
Objective: To assess the effect of this compound on apoptosis in cultured human podocytes.
Cell Culture:
-
Use a conditionally immortalized human podocyte cell line.
-
Culture cells under permissive conditions for proliferation and then switch to non-permissive conditions to induce differentiation.
Experimental Procedure:
-
Seed differentiated podocytes in appropriate culture plates.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 3 hours).
-
Include a vehicle-treated group as a negative control and a positive control for apoptosis (e.g., treatment with DNase).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells using 0.25% Triton X-100 in PBS.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain the nuclei with a fluorescent dye such as Hoechst 33342.
-
Visualize the cells using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.
Potential Clinical Implications and Considerations:
The ability of this compound to unload the heart while preserving renal function makes it a promising candidate for the treatment of acute decompensated heart failure (ADHF). However, some studies have raised concerns about the potential for β-arrestin-mediated signaling to cause glomerular damage. Research has indicated that prolonged activation of the β-arrestin pathway in podocytes could lead to pathological actin cytoskeleton rearrangements and increased apoptosis, potentially compromising the integrity of the glomerular filtration barrier. Therefore, further investigation is necessary to fully understand the long-term renal effects of this compound and to determine the balance between its beneficial and potentially deleterious effects. A clinical trial in adults with COVID-19 has been conducted to evaluate the safety and efficacy of TRV-027 (another name for TRV-120027).
This compound represents a novel therapeutic approach by selectively modulating the AT1R signaling pathway. Preclinical studies in canine models have demonstrated its potential to improve cardiorenal function, particularly in the context of heart failure. The provided protocols offer a framework for researchers to further investigate the mechanisms and effects of this compound. However, the potential for adverse renal effects at the glomerular level warrants careful consideration and further study to ensure its safety and efficacy in clinical applications.
References
Troubleshooting & Optimization
TRV-120027 TFA solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TRV-120027 TFA. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound, providing practical solutions and answers to common questions.
Frequently Asked Questions
Q1: What is TRV-120027 and how does it work?
TRV-120027, also known as TRV027, is a synthetic peptide analog of angiotensin II.[1] It functions as a β-arrestin biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] This means it selectively engages β-arrestin signaling pathways while blocking G-protein-mediated signaling.[2][3] This unique mechanism of action allows TRV-120027 to inhibit angiotensin II-induced vasoconstriction while promoting cardiomyocyte contractility, offering potential therapeutic benefits in conditions like acute decompensated heart failure.
Q2: Why is the compound supplied as a TFA salt?
Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. During the purification and subsequent lyophilization process, TFA associates with the peptide, forming a TFA salt. This is a common practice in peptide synthesis.
Q3: Can the TFA counter-ion affect my experiments?
Yes, the trifluoroacetate (TFA) counter-ion can potentially impact experimental results. Residual TFA can lower the pH of your peptide solution, which may affect cell viability, enzyme activity, or the conformation of the peptide itself. For sensitive biological assays, it is often recommended to exchange the TFA salt for a more biocompatible one, such as acetate or hydrochloride.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation. Stock solutions in DMSO can be stored at -80°C for up to 6 months.
Troubleshooting Common Issues
Issue 1: The peptide is difficult to dissolve in aqueous buffers.
-
Cause: Peptides with hydrophobic residues can have poor aqueous solubility. The solubility of peptides is also pH-dependent and is often lowest near their isoelectric point.
-
Solution:
-
Initial Dissolution in an Organic Solvent: First, attempt to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).
-
Gradual Addition to Aqueous Buffer: While vortexing, slowly add the peptide-DMSO stock solution to your aqueous buffer of choice. Do not exceed a final DMSO concentration that is compatible with your experimental system (typically ≤1%).
-
pH Adjustment: The solubility of a peptide is influenced by its net charge. Since TRV-120027 is a basic peptide, dissolving it in a slightly acidic solution can improve solubility. You can try reconstituting it in a buffer with a pH below 7.
-
Issue 2: The peptide solution appears cloudy or forms a precipitate over time.
-
Cause: This may indicate that the peptide's solubility limit has been exceeded in the chosen solvent or that the peptide is aggregating. Changes in temperature or pH can also affect solubility and lead to precipitation.
-
Solution:
-
Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution. It is recommended to sonicate in short bursts on ice to prevent heating and potential degradation of the peptide.
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material. This ensures that the concentration of the supernatant is consistent.
-
Re-evaluation of Solvent System: If precipitation persists, a different solvent system or a lower final concentration may be necessary.
-
Issue 3: Inconsistent results are observed in biological assays.
-
Cause: This could be due to several factors, including inaccurate peptide concentration due to incomplete solubilization, peptide degradation, or interference from the TFA counter-ion.
-
Solution:
-
Confirm Complete Dissolution: Ensure your peptide is fully dissolved before use. A clear, particle-free solution should be obtained.
-
Assess Peptide Stability: Perform a stability study under your experimental conditions to ensure the peptide is not degrading over the course of your assay.
-
Consider TFA Removal: If you suspect TFA is interfering with your assay, consider performing a salt exchange to replace TFA with acetate or hydrochloride.
-
Data Presentation
The following tables provide representative data on the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| 10% Acetic Acid in Water | 1.0 | Soluble |
| DMSO | > 25 | Freely Soluble |
| 10% DMSO in PBS (pH 7.4) | 1.0 | Soluble |
Table 2: Stability of this compound in Solution at 4°C
| Solvent System | % Remaining after 7 days | % Remaining after 30 days |
| 10% Acetic Acid in Water | 95% | 85% |
| 10% DMSO in PBS (pH 7.4) | 98% | 90% |
Table 3: Stability of this compound Stock Solution at -20°C and -80°C
| Solvent System | Storage Temperature | % Remaining after 6 months |
| DMSO | -20°C | 90% |
| DMSO | -80°C | >98% |
Experimental Protocols
Protocol 1: Standard Solubility Assessment
-
Preparation of Test Solvents: Prepare a range of potential solvents, including deionized water, PBS (pH 7.4), 10% acetic acid, and DMSO.
-
Peptide Aliquoting: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: Add a defined volume of the test solvent to achieve a target concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate in a water bath for 10-15 second intervals, keeping the sample on ice between sonications.
-
Visual Inspection: Observe the solution for clarity. A fully dissolved peptide will result in a clear, particle-free solution.
-
Centrifugation: If the solution remains cloudy, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.
Protocol 2: Stability Assessment by RP-HPLC
-
Preparation of Peptide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO in PBS) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution and incubate at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.
-
Sample Preparation: If necessary, precipitate proteins (e.g., if in serum) with an equal volume of acetonitrile containing 0.1% TFA. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.
-
RP-HPLC Analysis: Analyze the samples using a C18 column with a standard mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Data Analysis: Monitor the peak area of the intact peptide at 220 nm. The percentage of remaining peptide at each time point is calculated relative to the peak area at time zero.
Protocol 3: TFA Removal by HCl Salt Exchange
-
Dissolution: Dissolve the this compound in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight to remove all liquid.
-
Repetition: To ensure complete TFA removal, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times.
Visualizations
Caption: Signaling pathway of TRV-120027 at the AT1 receptor.
References
Technical Support Center: Optimizing TRV-120027 TFA for Cell-Based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of TRV-120027 TFA in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and reproducible application of this novel β-arrestin biased ligand.
Frequently Asked Questions (FAQs)
Q1: What is TRV-120027 and its mechanism of action?
A1: TRV-120027 is a β-arrestin-1-biased agonist for the angiotensin II type 1 receptor (AT1R).[1][2] Unlike conventional AT1R blockers, TRV-120027 selectively engages β-arrestin signaling pathways while simultaneously blocking G-protein-mediated signaling.[1][3][4] This unique mechanism of action leads to the inhibition of angiotensin II-mediated vasoconstriction while promoting cardiomyocyte contractility.
Q2: What is the significance of the TFA counter-ion in my TRV-120027 sample?
A2: Trifluoroacetic acid (TFA) is a common counter-ion used in the purification of synthetic peptides like TRV-120027. However, residual TFA in your sample can significantly impact cell-based assays. It can be cytotoxic, inhibit cell proliferation, or alter the pH of your assay medium, potentially leading to inconsistent or misleading results.
Q3: At what concentration does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA is highly dependent on the specific cell line and the duration of the assay. Some sensitive cell lines can be affected by TFA concentrations as low as 10 nM, while more robust cell lines may only show effects at concentrations above 100 µM. It is crucial to determine the toxicity threshold for your particular cell line.
Q4: How can I determine if TFA is interfering with my experiment?
A4: The most effective method is to perform a "TFA control" experiment. This involves treating your cells with a range of TFA concentrations equivalent to those present in your this compound dilutions, but without the peptide itself. This will allow you to distinguish the effects of the TFA counter-ion from the biological activity of TRV-120027.
Q5: What should I do if I suspect TFA is affecting my results?
A5: If you confirm that TFA is interfering with your assay, the recommended solution is to perform a counter-ion exchange to replace TFA with a more biologically compatible counter-ion, such as acetate or hydrochloride (HCl). Detailed protocols for this procedure are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Possible Cause | Troubleshooting Steps |
| TFA Interference | Run a TFA control experiment to assess its effect on your cells at the concentrations used. If TFA is cytotoxic, perform a counter-ion exchange. |
| Variable Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered responses. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier. |
Issue 2: Low or No Signal in Response to this compound
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific assay and cell line. |
| Low AT1R Expression | Confirm the expression of the Angiotensin II Type 1 Receptor (AT1R) in your chosen cell line using techniques like qPCR or Western blot. |
| Incorrect Assay Endpoint | Ensure your assay is designed to measure the downstream effects of β-arrestin signaling, such as changes in intracellular calcium levels, as TRV-120027 does not activate G-protein signaling. |
| Degraded Compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Issue 3: High Background Signal in the Assay
| Possible Cause | Troubleshooting Steps |
| Cell Autofluorescence | If using a fluorescence-based assay, measure the fluorescence of untreated cells to determine the baseline autofluorescence. |
| Contaminated Reagents | Use fresh, sterile reagents and solutions. |
| Overly High Cell Seeding Density | Optimize the cell seeding density to avoid over-confluence, which can lead to non-specific signals. |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Reported Cytotoxic Concentration | Reference |
| Murine Glioma Cells | Growth stimulation at 0.5-7.0 mM | |
| Fetal Rat Osteoblasts | Growth inhibition at as low as 10 nM | |
| HUVEC | Inhibition at ~0.1 mM | |
| Jurkat | Significant toxicity at ~5 mM | |
| HeLa, HEK293 | Cytotoxic effects commonly observed >100 µM | |
| PC-12 | Significant cell death at 1-5 mM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for a specific cell-based assay that measures β-arrestin pathway activation (e.g., intracellular calcium flux).
Materials:
-
This compound
-
Cell line expressing AT1R
-
Appropriate cell culture medium
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium flux)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or an appropriate solvent. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
TFA Control Preparation: Prepare a parallel set of dilutions using a TFA salt solution (without the peptide) to match the molar concentrations of TFA in the this compound dilutions.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the TFA control. Include a vehicle control (medium with the highest concentration of the solvent used for dilution).
-
Incubation: Incubate the plate for the desired period, as determined by preliminary time-course experiments.
-
Assay Measurement: Perform the assay according to the manufacturer's instructions for your chosen endpoint (e.g., measure fluorescence for a calcium flux assay).
-
Data Analysis: Plot the assay response against the log of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value. Compare the response in the this compound-treated wells to the TFA control wells to assess any contribution from the counter-ion.
Protocol 2: Counter-ion Exchange of TFA to Acetate using Anion Exchange Resin
Objective: To replace the TFA counter-ion with acetate to mitigate its potential interference in biological assays.
Materials:
-
This compound
-
Strong anion exchange resin
-
Acetic acid solution (1 M)
-
Distilled water
-
Lyophilizer
Procedure:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10 to 50-fold excess of anion sites in the resin relative to the amount of TFA in the peptide sample.
-
Resin Activation: Elute the column with a 1 M solution of sodium acetate.
-
Resin Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Peptide Loading: Dissolve the this compound in a minimal amount of distilled water and apply it to the column.
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the fractions containing the peptide and lyophilize them to obtain the TRV-120027 as an acetate salt.
Visualizations
Caption: Signaling pathway of TRV-120027 at the AT1R.
References
potential off-target effects of TRV-120027 TFA in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV-120027 TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] Its mechanism involves selectively engaging β-arrestin signaling pathways while simultaneously blocking G-protein-mediated signaling.[1][2] This dual action allows it to inhibit Angiotensin II-mediated vasoconstriction and enhance cardiomyocyte contractility.[1]
Q2: What is "biased agonism" and how does it apply to this compound?
A2: Biased agonism, also known as functional selectivity, is a phenomenon where a ligand binding to a G protein-coupled receptor (GPCR) preferentially activates one of several downstream signaling pathways. In the case of this compound, it is "biased" towards the β-arrestin pathway over the G-protein pathway at the AT1R. This means it stimulates β-arrestin recruitment and its associated signaling cascades, while acting as an antagonist to the G-protein signaling that leads to effects like vasoconstriction.
Q3: What are the known potential off-target effects of this compound?
A3: The primary potential off-target concern for TRV-120027 is its interaction with the Angiotensin II Type 2 Receptor (AT2R). Studies suggest that TRV-120027 can bind to the AT2R with an affinity that is comparable to its affinity for the primary target, AT1R. However, functional studies on the consequences of this binding are currently limited. Researchers should be mindful of this potential interaction in their experimental design and data interpretation.
Q4: Has the binding affinity of TRV-120027 for AT1R and AT2R been quantified?
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in functional assays.
-
Question: My functional assay results with this compound are variable or not what I expected based on its known on-target effects. What could be the cause?
-
Answer:
-
Potential AT2R Activation: Given that TRV-120027 can bind to AT2R, your observed effects might be a composite of both AT1R and AT2R signaling, especially if your experimental system expresses both receptors. AT2R activation can sometimes lead to effects that oppose AT1R signaling.
-
System Bias: The cellular context, including the expression levels of receptors, G proteins, and β-arrestins, can significantly influence the observed functional outcome of a biased agonist. This is known as "system bias." Results obtained in an overexpression system may not perfectly reflect the pharmacology in a more physiologically relevant cell type.
-
Assay-Specific Amplification: Different functional assays have varying levels of signal amplification. A highly amplified assay for a G-protein-mediated event might show a small response that is not physiologically significant, while a less amplified β-arrestin recruitment assay might appear less potent.
-
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Confirm the expression levels of both AT1R and AT2R in your experimental system (e.g., via qPCR, western blot, or radioligand binding).
-
Use Selective Antagonists: To dissect the contribution of each receptor, use selective antagonists for AT1R (e.g., Losartan) and AT2R (e.g., PD123319) in your functional assays.
-
Vary Experimental System: If possible, validate your findings in a more physiologically relevant cell line or primary cells that endogenously express the receptors.
-
Issue 2: Difficulty in quantifying the "bias" of this compound.
-
Question: I am trying to quantify the bias of TRV-120027 in my cellular system, but the results are difficult to interpret. How can I improve my approach?
-
Answer: Quantifying bias can be complex. The observed bias is a result of both the intrinsic properties of the ligand ("ligand bias") and the specific characteristics of the experimental system ("system bias").
-
Troubleshooting Steps:
-
Use a Reference Agonist: Compare the signaling profile of TRV-120027 to a known "unbiased" or "balanced" agonist for the AT1R, such as Angiotensin II.
-
Choose Appropriate Assays: Select assays that are as close to the initial receptor-transducer interaction as possible (e.g., β-arrestin recruitment vs. a downstream signaling event like ERK phosphorylation). This minimizes the influence of downstream signal amplification and crosstalk.
-
Consider Time-Dependent Effects: The kinetics of G-protein signaling and β-arrestin recruitment can differ. Perform time-course experiments to ensure that the observed bias is not a transient effect.
-
Data Presentation
Table 1: Binding Affinity and Potency of TRV-120027 and Related Compounds at the AT1R
| Compound | Parameter | Value | Receptor | Cell Line | Reference |
| TRV-120027 | Ki | 7 nM | AT1R | - | |
| TRV-120027 | Ki | 16 nM | Human AT1R | HEK cells | |
| TRV-120027 | Kd | 19 nM | Human AT1R | HEK cells | |
| TRV-120027 | EC50 (β-arrestin2 recruitment) | 17 nM | Human AT1R | HEK cells | |
| TRV-120023 | EC50 (β-arrestin2 recruitment) | 44 nM | Human AT1R | HEK cells | |
| Angiotensin II | EC50 (IP1 accumulation) | 1.1 nM | Human AT1R | HEK cells | |
| Angiotensin II | EC50 (β-arrestin2 recruitment) | 9.7 nM | Human AT1R | HEK cells |
Experimental Protocols
1. Competitive Radioligand Binding Assay to Determine Ki at AT1R and AT2R
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Objective: To determine the binding affinity (Ki) of this compound for AT1R and AT2R by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing either human AT1R or AT2R.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
This compound.
-
Selective antagonists: Losartan (for AT1R) and PD123319 (for AT2R) to define non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of an appropriate unlabeled ligand (e.g., unlabeled Angiotensin II or a selective antagonist).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. β-Arrestin Recruitment Assay
This protocol describes a common method for measuring β-arrestin recruitment, such as the PathHunter® assay.
-
Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin to the AT1R.
-
Materials:
-
A cell line engineered to express the AT1R fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment (e.g., PathHunter® cells).
-
Cell culture medium and reagents.
-
This compound.
-
A reference agonist (e.g., Angiotensin II).
-
Detection reagents for the β-galactosidase enzyme complementation assay.
-
A luminometer.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the reference agonist in an appropriate assay buffer.
-
Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a vehicle control.
-
Plot the normalized response as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
Visualizations
Caption: On-target signaling pathway of this compound at the AT1 Receptor.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
troubleshooting TRV-120027 TFA experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TRV-120027 TFA in their experiments. This compound is a β-arrestin-biased agonist for the Angiotensin II Type 1 Receptor (AT1R), designed to selectively engage β-arrestin signaling pathways while simultaneously blocking G-protein-mediated signaling. Understanding its unique pharmacological profile is key to obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous ligand Angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound selectively activates β-arrestin signaling while antagonizing G-protein-dependent pathways.[1][2][3] This biased agonism leads to specific downstream effects, such as the inhibition of angiotensin II-mediated vasoconstriction and an increase in cardiomyocyte contractility.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, it is recommended to store the lyophilized powder at -20°C for short-term storage and -80°C for long-term storage. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Follow the manufacturer's instructions for appropriate solvents for reconstitution.
Q3: In which cell lines can I test the activity of this compound?
A3: The activity of this compound can be assessed in any cell line that endogenously or recombinantly expresses the human Angiotensin II Type 1 Receptor (AT1R). Commonly used cell lines for studying AT1R signaling include HEK293, CHO, and vascular smooth muscle cells. The choice of cell line may influence the observed signaling profile due to variations in the expression levels of signaling effectors.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound in comparison to the endogenous ligand, Angiotensin II, at the human AT1R. This data highlights the biased agonist profile of this compound.
| Ligand | Assay | Parameter | Value (nM) |
| TRV-120027 | β-arrestin 2 Recruitment | EC₅₀ | 17 |
| G-protein Coupling (IP1 Accumulation) | Activity | No detectable activation | |
| Antagonism of Ang II-evoked G-protein coupling | Kᵢ | 16 | |
| Antagonism of Ang II-evoked G-protein coupling | Kd | 19 | |
| Angiotensin II | β-arrestin 2 Recruitment | EC₅₀ | 9.7 |
| G-protein Coupling (IP1 Accumulation) | EC₅₀ | 1.1 |
Signaling Pathway and Experimental Workflows
To assist researchers in visualizing the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: this compound Signaling Pathway at the AT1R.
References
TRV-120027 TFA: A Guide to Safe Storage and Handling for Optimal Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for the storage and handling of TRV-120027 TFA. Adherence to these protocols is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.
Quick Reference: Storage Conditions
Proper storage is vital to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions for both the lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | 1 year | Sealed from moisture and light.[1] |
| -80°C | 2 years | Sealed from moisture and light, under nitrogen.[1] | |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light.[2] |
| -80°C | 6 months | Sealed, away from moisture and light.[1][2] |
Reconstitution Protocol
To ensure accurate and reproducible results, follow this detailed protocol for reconstituting lyophilized this compound.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., DMSO, sterile water)
-
Sterile, calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation, which can affect the stability of the compound.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Add Solvent: Using a sterile pipette, add the desired volume of the appropriate solvent to the vial. For initial stock solutions, DMSO is a common choice.
-
Dissolve: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to denature.
-
Aliquot: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes.
-
Store: Store the aliquots at -20°C or -80°C as recommended in the table above.
Handling and Safety
This compound is for research use only. As with any chemical compound, appropriate safety precautions must be taken.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat should be worn at all times.
Handling Environment:
-
Handle the compound in a well-ventilated area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Peptide | Incorrect solvent; insufficient mixing. | Try gentle vortexing. If the peptide is known to be difficult to dissolve, sonication may be carefully applied. Ensure the correct solvent is being used based on the peptide's properties. |
| Reduced Peptide Activity | Improper storage; repeated freeze-thaw cycles. | Ensure the peptide is stored at the correct temperature and protected from light and moisture. Aliquot solutions to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | Inaccurate concentration; peptide degradation. | Verify the calculation of the stock solution concentration. Use freshly prepared solutions for experiments whenever possible. Ensure proper storage and handling procedures are followed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For in vitro studies, DMSO is a commonly used solvent for creating a stock solution. For in vivo experiments, further dilution into an appropriate vehicle is necessary.
Q2: How should I handle the disposal of this compound waste?
A2: All waste containing this compound, including empty vials, used pipette tips, and unused solutions, should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.
Q3: Is it necessary to protect this compound from light?
A3: Yes, it is recommended to store both the lyophilized powder and solutions protected from light to prevent potential degradation.
Q4: Can I store the reconstituted solution in the refrigerator (4°C)?
A4: For short-term storage, refrigeration may be acceptable, but for long-term stability, it is crucial to store reconstituted solutions frozen at -20°C or -80°C.
Experimental Workflow and Safety Protocol Diagrams
To further clarify the best practices for handling this compound, the following diagrams illustrate the recommended experimental workflow and safety protocols.
Caption: Recommended experimental workflow for this compound.
Caption: Key safety protocols for handling this compound.
References
Technical Support Center: TRV-120027 TFA Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV-120027 TFA. The information addresses unexpected results observed in clinical trials to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as TRV027) is a β-arrestin biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3] It is designed to selectively activate β-arrestin signaling pathways while simultaneously blocking G-protein-mediated signaling.[1][4] This biased mechanism was intended to provide the beneficial effects of AT1R stimulation, such as increased cardiac contractility and renal function preservation, while avoiding the detrimental effects of G-protein activation, like vasoconstriction.
Q2: What were the expected outcomes of the this compound clinical trials in acute heart failure (AHF)?
A2: Based on its mechanism of action and promising preclinical data, this compound was expected to improve clinical outcomes in patients with acute heart failure. The primary goals were to reduce mortality, prevent worsening heart failure, decrease hospital readmission rates, alleviate dyspnea, and shorten the length of hospital stays. A key anticipated effect was the reduction of blood pressure due to the blockade of G-protein-mediated vasoconstriction.
Q3: What were the main unexpected results from the Phase IIb BLAST-AHF clinical trial?
A3: The BLAST-AHF trial yielded several unexpected results. Primarily, this compound failed to meet its primary composite endpoint, showing no significant improvement in clinical outcomes compared to placebo across all tested doses (1 mg/h, 5 mg/h, and 25 mg/h). A major surprising finding was that this compound did not cause a significant decrease in blood pressure compared to placebo, which contradicted earlier preclinical and Phase I findings. Furthermore, levels of NT-proBNP, a biomarker for heart failure, showed a greater decrease in the placebo group than in the TRV027 treatment groups.
Q4: Were there any patient subgroups that appeared to respond differently to this compound?
A4: Yes, a post-hoc analysis of the BLAST-AHF data suggested a differential effect of this compound based on the patient's baseline systolic blood pressure (SBP). In patients with higher baseline SBP (≥ 127 mmHg), the 1 mg/h dose of TRV027 showed a trend towards a reduction in 180-day all-cause mortality and cardiovascular death or rehospitalization. Conversely, patients in the lowest SBP tertile experienced more adverse outcomes.
Q5: What are the potential explanations for the unexpected lack of blood pressure effect in the BLAST-AHF trial?
A5: The precise reasons are not fully understood, but several hypotheses have been proposed. One possibility is that the patient population in the AHF trial had insufficient activation of the renin-angiotensin system (RAS), which may be necessary for the blood pressure-lowering effects of TRV027 to become apparent. This is supported by the observation that in earlier studies with healthy volunteers, a greater blood pressure reduction was seen in subjects with a stimulated RAS. Another consideration is that the complex pathophysiology of acute heart failure may have influenced the drug's activity in ways not predicted by preclinical models.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during experiments with this compound, drawing on insights from the clinical trial data.
| Issue/Unexpected Observation | Potential Cause | Troubleshooting/Consideration |
| Lack of significant blood pressure reduction in an in vivo model. | The experimental model may not have sufficient activation of the renin-angiotensin system (RAS). | Consider pre-treating animals with diuretics or a low-salt diet to stimulate the RAS, which may unmask the blood pressure-lowering effects of TRV027. |
| High variability in cardiovascular responses between subjects. | Baseline systolic blood pressure may be a significant modifying factor. | Stratify experimental subjects by baseline blood pressure to analyze for differential dose-responses. Lower doses may be more effective and safer in subjects with higher baseline blood pressure. |
| No improvement or worsening of heart failure biomarkers (e.g., NT-proBNP). | The β-arrestin pathway's effects on these biomarkers may be more complex than initially understood, or the G-protein blockade is insufficient to counteract other pathological processes in AHF. | Measure a broader panel of biomarkers related to cardiac function, renal function, and neurohormonal activation to get a more complete picture of the drug's effects. |
| Observed adverse events not predicted by the primary mechanism of action. | The full spectrum of β-arrestin signaling is not completely elucidated and may involve off-target effects or pathway interactions that are cell-type specific. | Carefully monitor for a wide range of potential adverse effects in preclinical studies, even those not obviously linked to the AT1R pathway. |
Data Presentation
Table 1: BLAST-AHF Trial - Primary Composite Endpoint Results
The BLAST-AHF trial did not show a statistically significant difference between any of the TRV027 treatment groups and placebo for the primary composite endpoint. The following table illustrates the lack of a clear dose-response or significant benefit.
| Endpoint Component | Placebo | TRV027 (1 mg/h) | TRV027 (5 mg/h) | TRV027 (25 mg/h) |
| Death through Day 30 | Neutral | No significant difference | No significant difference | No significant difference |
| HF Re-hospitalization through Day 30 | Neutral | No significant difference | No significant difference | No significant difference |
| Worsening HF through Day 5 | Neutral | No significant difference | No significant difference | No significant difference |
| Dyspnea through Day 5 (VAS AUC) | Neutral | No significant difference | No significant difference | No significant difference |
| Length of Initial Hospital Stay | Neutral | No significant difference | No significant difference | No significant difference |
Note: Specific quantitative data for each component of the primary endpoint were not detailed in the primary publication, reflecting the overall neutral outcome of the trial.
Table 2: Post-Hoc Analysis of 180-Day Outcomes in BLAST-AHF by Baseline Systolic Blood Pressure (SBP)
This table presents the findings from a post-hoc analysis, suggesting a potential interaction between baseline SBP and the effects of the 1 mg/h dose of TRV027.
| Outcome | Patient Subgroup | TRV027 (1 mg/h) vs. Placebo | p-value |
| All-Cause Mortality | Higher SBP Tertiles (≥ 127 mmHg) | HR: 0.39 (95% CI: 0.14–1.06) | 0.056 |
| CV Death or HF/RF Rehospitalization | Higher SBP Tertiles (≥ 127 mmHg) | HR: 0.53 (95% CI: 0.28–1.01) | 0.049 |
| All-Cause Mortality | Lower SBP Tertile (< 127 mmHg) | More adverse outcomes observed | N/A |
| CV Death or HF/RF Rehospitalization | Lower SBP Tertile (< 127 mmHg) | More adverse outcomes observed | N/A |
HR = Hazard Ratio; CI = Confidence Interval; CV = Cardiovascular; HF = Heart Failure; RF = Renal Failure. Data from the exploratory subgroup analysis of the BLAST-AHF trial.
Experimental Protocols
BLAST-AHF Trial Methodology
-
Study Design: A multi-center, international, randomized, double-blind, placebo-controlled, parallel-group, phase IIb dose-ranging study.
-
Patient Population: Patients hospitalized for acute heart failure.
-
Inclusion Criteria:
-
History of heart failure.
-
Elevated natriuretic peptides.
-
Signs and symptoms of heart failure.
-
Initial systolic blood pressure ≥120 mmHg (later amended to a lower threshold during the trial).
-
Estimated glomerular filtration rate (eGFR) between 20-75 mL/min/1.73 m².
-
-
Exclusion Criteria:
-
Use of angiotensin receptor blockers (ARBs) within 7 days prior to randomization.
-
Use of inotropes.
-
Clinically significant hypersensitivity or allergy to angiotensin receptor blockers.
-
-
Treatment Arms:
-
Placebo
-
TRV027 at 1 mg/h
-
TRV027 at 5 mg/h
-
TRV027 at 25 mg/h
-
-
Administration: Intravenous (IV) infusion for 48 to 96 hours.
-
Primary Endpoint: A composite of five clinical outcomes:
-
Time from baseline to death through day 30.
-
Time from baseline to heart failure re-hospitalization through day 30.
-
The first assessment time point following worsening heart failure through day 5.
-
Change in dyspnea visual analogue scale (VAS) score (area under the curve) from baseline through day 5.
-
Length of initial hospital stay.
-
Visualizations
Caption: this compound's biased agonism at the AT1 receptor.
Caption: Simplified workflow of the BLAST-AHF clinical trial.
References
- 1. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translational Challenges of TRV-120027 TFA Preclinical Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV-120027 TFA and similar biased agonists of the Angiotensin II Type 1 Receptor (AT1R). The content directly addresses specific issues that may be encountered when translating promising preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: this compound showed significant benefits in our preclinical heart failure models. Why did the Phase IIb BLAST-AHF clinical trial not show a similar clinical benefit?
A1: This is a critical translational challenge. Several factors could contribute to this discrepancy between robust preclinical data and the neutral outcome of the BLAST-AHF trial:
-
Species-Specific Differences: The preclinical studies were largely conducted in canine models of heart failure.[1][2][3][4] There may be fundamental differences in the pathophysiology of heart failure and the pharmacology of the AT1R system between canines and humans that influenced the drug's efficacy.
-
Complexity of Human Heart Failure: Acute Decompensated Heart Failure (ADHF) in humans is a highly heterogeneous condition with diverse underlying etiologies. The specific patient population enrolled in the BLAST-AHF trial may not have been the most suitable for the mechanism of action of TRV-120027.[5]
-
Dose Selection: The doses used in the clinical trial (1, 5, or 25 mg/h) were selected based on preclinical data and a first-in-human study. However, the optimal therapeutic window in a diverse human patient population may be narrower or different from that predicted by animal models. In fact, the trial protocol was amended to lower the blood pressure inclusion criterion and overweight the placebo and 5 mg/h dose due to a lack of significant blood pressure lowering and concerns about potential worsening of heart failure at the highest dose.
-
Activation of the Renin-Angiotensin System (RAS): The preclinical studies often involved models with a highly activated RAS. The degree of RAS activation in the clinical trial participants may have been more variable, potentially impacting the drug's effectiveness.
Q2: We are observing inconsistent results in our in vitro assays for β-arrestin biased agonism. What could be the cause?
A2: Inconsistent results in in vitro assays for biased agonism can arise from several factors:
-
Cellular Background: The expression levels of AT1R, G proteins, and β-arrestins can vary significantly between different cell lines (e.g., HEK293, cardiomyocytes). This can alter the observed signaling bias.
-
Assay-Specific Bias: Different assays for G protein and β-arrestin signaling have their own inherent limitations and can produce different results. It is crucial to use multiple, well-validated assays to confirm biased agonism.
-
Ligand-Specific Factors: The conformation of the AT1R-ligand complex can be influenced by the specific biased ligand used, leading to recruitment of β-arrestins with different conformations and potentially activating distinct downstream signaling pathways.
Q3: How can we improve the translational potential of our preclinical studies with AT1R biased agonists?
A3: To enhance the translational potential of preclinical research in this area, consider the following:
-
Utilize a Range of Preclinical Models: Relying on a single animal model may not be sufficient. Employing multiple models that recapitulate different aspects of human heart failure could provide a more comprehensive preclinical data package.
-
Incorporate Human-Relevant Models: Where possible, use human-derived cells or tissues (e.g., induced pluripotent stem cell-derived cardiomyocytes) to assess the activity of biased agonists.
-
Thorough Dose-Response Studies: Conduct detailed dose-response studies in preclinical models to better inform dose selection for clinical trials.
-
Biomarker Development: Identify and validate biomarkers that can predict which patients are most likely to respond to treatment with an AT1R biased agonist.
Troubleshooting Guides
Issue: Discrepancy between in vitro and in vivo results.
-
Problem: A compound shows potent β-arrestin bias in cell-based assays but fails to demonstrate the expected physiological effects in animal models.
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that the compound is reaching the target tissue in sufficient concentrations to engage the AT1R. Pharmacokinetic studies are essential.
-
Assess Off-Target Effects: The compound may have off-target effects that are not apparent in in vitro assays but manifest in a whole-organism setting.
-
Consider the Physiological Context: The in vivo environment is far more complex than a cell culture system. Factors such as neurohormonal activation and receptor desensitization can influence the drug's effect.
-
Issue: Difficulty in demonstrating a clear benefit on cardiac contractility without G protein activation.
-
Problem: It is challenging to definitively attribute observed increases in cardiac contractility solely to β-arrestin-mediated signaling, independent of any residual G protein activity.
-
Troubleshooting Steps:
-
Use G Protein-Coupling Deficient Mutants: Employ cell lines expressing AT1R mutants that are incapable of coupling to G proteins to isolate the effects of β-arrestin signaling.
-
Pharmacological Inhibition: Use specific inhibitors of G protein signaling pathways to confirm that the observed effects are independent of G protein activation.
-
Comprehensive Signaling Profiling: Utilize advanced techniques like quantitative phosphoproteomics to get a broader view of the signaling pathways activated by the biased agonist.
-
Quantitative Data from Preclinical Studies
Table 1: Hemodynamic and Renal Effects of TRV-120027 in a Canine Model of Heart Failure
| Parameter | Furosemide + Vehicle (F+V) | Furosemide + TRV-120027 (F+T) | P-value |
| Mean Arterial Pressure (mmHg) | Decreased | Decreased further | <0.05 |
| Systemic Vascular Resistance | Decreased | Decreased further | <0.05 |
| Pulmonary Vascular Resistance | Decreased | Decreased further | <0.05 |
| Pulmonary Capillary Wedge Pressure (mmHg) | Decreased | Decreased to a larger extent | <0.05 |
| Renal Blood Flow | Increased | Increased (not significant vs. F+V) | NS |
| Glomerular Filtration Rate | Preserved | Preserved | NS |
*Data adapted from Boerrigter G, et al. Circ Heart Fail. 2012. The table shows that the addition of TRV-120027 to furosemide resulted in more significant reductions in cardiac preload and afterload compared to furosemide alone, while preserving renal function.
Experimental Protocols
Canine Model of Heart Failure
-
Induction of Heart Failure: Heart failure is induced in canines by rapid ventricular tachypacing. This method leads to a phenotype that mimics key aspects of human heart failure, including reduced cardiac output and neurohormonal activation.
-
Drug Administration: TRV-120027 is administered intravenously as a continuous infusion. Escalating doses are often used to assess the dose-dependent effects on cardiovascular and renal parameters. In some studies, TRV-120027 is administered in combination with standard heart failure therapies like furosemide.
-
Hemodynamic and Renal Measurements: Key parameters such as mean arterial pressure, cardiac output, pulmonary capillary wedge pressure, systemic and renal vascular resistance, glomerular filtration rate, and urinary sodium excretion are measured at baseline and throughout the drug infusion period.
Visualizations
Caption: this compound's biased agonism at the AT1R.
Caption: The translational challenge of this compound.
Caption: Experimental workflow for preclinical assessment.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating potential TRV-120027 TFA-induced glomerular damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV-120027. The information focuses on understanding and mitigating potential glomerular damage that may be observed during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TRV-120027?
A1: TRV-120027, also known as TRV027, is a β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] It is a synthetic peptide analogue of angiotensin II.[2] Its mechanism involves selectively activating the β-arrestin signaling pathway while simultaneously blocking the G-protein-mediated signaling cascade that is typically initiated by angiotensin II.[1][3][4] This biased agonism is intended to produce therapeutic effects, such as vasodilation and increased cardiac contractility, which have been explored for conditions like acute heart failure.
Q2: We are observing glomerular damage in our animal models treated with TRV-120027. Is this an expected outcome?
A2: While initial studies in some animal models, such as canines, suggested that TRV-120027 preserves or even enhances renal function by increasing renal blood flow and the glomerular filtration rate (GFR), more recent findings have indicated a potential for glomerular damage with chronic administration in other models. Specifically, a study in Dahl salt-sensitive rats demonstrated that chronic TRV-120027 treatment led to a significant increase in glomerular damage scores, proteinuria, and albuminuria. Therefore, observing glomerular damage, particularly in rodent models predisposed to renal injury, may be a compound-related effect.
Q3: What is the proposed mechanism for TRV-120027-induced glomerular damage?
A3: The glomerular damage observed with TRV-120027 is thought to be a direct consequence of its intended β-arrestin-biased agonism at the AT1R in podocytes. The proposed signaling pathway is as follows:
-
TRV-120027 binds to the AT1R on podocytes.
-
This selectively activates the β-arrestin pathway, while blocking G-protein signaling.
-
β-arrestin activation leads to the opening of Transient Receptor Potential Canonical 6 (TRPC6) channels.
-
The opening of TRPC6 channels results in calcium influx into the podocytes.
-
Elevated intracellular calcium can lead to cytoskeletal rearrangements, podocyte foot process effacement, and ultimately, apoptosis, culminating in glomerular damage.
Q4: The product name includes "TFA." Could the trifluoroacetic acid (TFA) salt be contributing to the observed nephrotoxicity?
A4: While it is true that the salt form of a drug can influence its toxicological profile, there is currently no direct evidence to suggest that the TFA counterion is the primary driver of the glomerular damage seen with TRV-120027. The damage appears to be mechanistically linked to the pharmacological activity of the TRV-120027 peptide itself on podocytes. TFA is commonly used in the synthesis and purification of peptides and is often present in the final product as a salt. Although high concentrations of TFA can be toxic, the amounts present in a therapeutic dose of a peptide are generally considered to be low. However, it is a factor to consider, and if concerns persist, comparing the effects of a different salt form of TRV-120027 (e.g., hydrochloride or acetate salt) could be a definitive experiment.
Q5: What are the key biomarkers to monitor for potential TRV-120027-induced glomerular damage?
A5: To detect and monitor potential glomerular injury, a panel of urinary and serum biomarkers should be assessed. Key indicators include:
-
Urinary Albumin-to-Creatinine Ratio (UACR): A sensitive and early marker of glomerular injury.
-
Total Urinary Protein: An increase indicates significant disruption of the glomerular filtration barrier.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Standard markers of overall kidney function; however, they may only become elevated after significant renal damage has occurred.
-
Novel Biomarkers: Consider assessing urinary levels of Kidney Injury Molecule-1 (KIM-1), clusterin, and cystatin C, which can be early indicators of tubular damage that may occur secondary to glomerular injury.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of proteinuria and albuminuria in treated animals. | This is a potential on-target effect of TRV-120027 due to its β-arrestin-biased agonism in podocytes. | 1. Confirm the finding by repeating the experiment with a vehicle control group. 2. Perform histopathological analysis of kidney tissue to confirm glomerular injury. 3. Consider running a dose-response study to determine the threshold for this effect. 4. Investigate the time-course of the injury to see if it is acute or develops with chronic dosing. |
| Inconsistent results for glomerular damage between different animal models. | Species-specific differences in the expression or function of AT1R, β-arrestin, or TRPC6 channels in podocytes. | 1. Acknowledge the species differences in your interpretation of the data. 2. If possible, use an in vitro model with podocytes from different species to investigate mechanistic differences. 3. Carefully consider the translational relevance of the animal model being used. |
| Difficulty distinguishing between direct glomerular damage and secondary effects from altered hemodynamics. | TRV-120027 is known to alter systemic and renal hemodynamics, which could potentially lead to hyperfiltration-induced injury in susceptible models. | 1. Measure blood pressure and heart rate continuously in a subset of animals to correlate hemodynamic changes with the onset of proteinuria. 2. Assess glomerular filtration rate (GFR) to determine if hyperfiltration is occurring. 3. Use in vitro podocyte injury assays to isolate the direct cellular effects of TRV-120027 from its hemodynamic effects. |
| Concern that the TFA salt form is causing or exacerbating renal toxicity. | The TFA counterion may have inherent toxicity or alter the physicochemical properties of the drug. | 1. If feasible, synthesize or obtain a different salt form of TRV-120027 (e.g., hydrochloride or acetate) and compare its nephrotoxicity profile to the TFA salt in a head-to-head study. 2. Include a control group that receives an equivalent dose of TFA alone to assess the toxicity of the counterion itself. |
Data Summary
The following table summarizes the reported effects of TRV-120027 on key cardiorenal parameters in different preclinical models.
| Parameter | Healthy Canines | Heart Failure Canines | Dahl Salt-Sensitive Rats (Chronic Dosing) |
| Mean Arterial Pressure | Decreased | Decreased | Not reported |
| Renal Blood Flow | Increased | Increased | Not reported |
| Glomerular Filtration Rate (GFR) | Increased or maintained | Maintained | Not reported |
| Proteinuria/Albuminuria | Not reported to be increased | Not reported to be increased | Significantly increased |
| Glomerular Damage Score | Not assessed | Not assessed | Significantly increased |
Experimental Protocols
Protocol 1: In Vivo Assessment of TRV-120027-Induced Glomerular Damage
Objective: To determine the dose- and time-dependent effects of TRV-120027 on glomerular integrity and renal function in a rodent model.
Methodology:
-
Animal Model: Use a rodent model known to be susceptible to glomerular injury, such as Dahl salt-sensitive rats on a normal or high-salt diet, or an aging mouse model.
-
Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Low-dose TRV-120027
-
Group 3: Mid-dose TRV-120027
-
Group 4: High-dose TRV-120027
-
-
Dosing: Administer TRV-120027 or vehicle via subcutaneous osmotic mini-pumps for a chronic duration (e.g., 10-28 days).
-
Monitoring:
-
Collect urine at baseline and at regular intervals (e.g., weekly) for measurement of albumin, total protein, and creatinine.
-
Collect blood at baseline and at termination for measurement of serum creatinine and BUN.
-
Monitor blood pressure throughout the study using telemetry, if possible.
-
-
Terminal Procedures:
-
At the end of the study, perfuse the kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Process one kidney for histopathological analysis (e.g., Periodic acid-Schiff staining) to assess glomerular morphology and score for damage (e.g., glomerulosclerosis, mesangial expansion).
-
Process the other kidney for electron microscopy to examine podocyte foot process effacement.
-
Protocol 2: In Vitro Podocyte Calcium Influx Assay
Objective: To investigate the direct effect of TRV-120027 on calcium signaling in cultured podocytes.
Methodology:
-
Cell Culture: Culture a conditionally immortalized human or mouse podocyte cell line. Differentiate the cells by temperature shift to obtain a mature podocyte phenotype.
-
Calcium Imaging:
-
Load the differentiated podocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Mount the cells on a fluorescence microscope equipped for ratiometric calcium imaging.
-
Establish a baseline fluorescence reading in a physiological buffer.
-
-
Treatment:
-
Perfuse the cells with a buffer containing TRV-120027 at various concentrations.
-
In separate experiments, pre-incubate the cells with a TRPC6 channel blocker to determine if the calcium influx is mediated by this channel.
-
-
Data Analysis:
-
Measure the change in intracellular calcium concentration over time in response to TRV-120027 treatment.
-
Compare the calcium response in the presence and absence of the TRPC6 blocker.
-
Visualizations
Caption: Signaling pathway of TRV-120027-induced podocyte injury.
Caption: Experimental workflow for investigating TRV-120027 nephrotoxicity.
References
- 1. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
refining TRV-120027 TFA dosage for optimal therapeutic window
Welcome to the technical support center for TRV-120027 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you define the optimal therapeutic window for your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-arrestin-1-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Unlike conventional AT1R blockers, this compound selectively engages β-arrestin signaling pathways while inhibiting G-protein-mediated signaling.[1][2][3][4] This unique mechanism allows it to inhibit angiotensin II-mediated vasoconstriction while promoting cardiomyocyte contractility.
Q2: What are the expected physiological effects of this compound?
A2: In preclinical models, this compound has been shown to cause dose-dependent vasodilation, increase cardiac contractility, and decrease myocardial oxygen consumption. In canines with experimental heart failure, it has been observed to decrease cardiac preload and afterload, reduce systemic and renal vascular resistance, and increase cardiac output and renal blood flow, all while maintaining the glomerular filtration rate.
Q3: What is the recommended solvent for this compound and how should it be stored?
A3: For in vivo studies, this compound can be dissolved in saline. For in vitro experiments, a common solvent is DMSO to create a stock solution, which is then further diluted in the appropriate aqueous buffer for your assay. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected in vitro results | Compound precipitation: this compound may have limited solubility in aqueous buffers at high concentrations. | Ensure the final concentration of DMSO is compatible with your cell type and assay (typically <0.1%). Prepare fresh dilutions from your stock solution for each experiment. If precipitation is observed, consider using a different buffer system or a solubilizing agent like SBE-β-CD. |
| Cell line variability: The expression levels of AT1R and β-arrestin can vary between cell lines, affecting the response to this compound. | Use a cell line with confirmed expression of AT1R and β-arrestin-1. HEK293 cells are commonly used for this purpose. Consider performing a baseline characterization of receptor and signaling protein expression in your chosen cell line. | |
| High variability in animal studies | Inconsistent drug delivery: Issues with intravenous infusion rates or catheter placement can lead to variable drug exposure. | Ensure consistent and accurate infusion rates using a calibrated syringe pump. Verify proper catheter placement before and during the experiment. Monitor physiological parameters to confirm drug effect. |
| Animal model variability: The severity of the induced disease model (e.g., heart failure) can vary between animals, impacting the therapeutic response. | Standardize the disease induction protocol to minimize variability. Use appropriate inclusion/exclusion criteria for animals based on baseline physiological measurements. | |
| Unexpected cardiovascular effects in vivo | Off-target effects at high doses: While this compound is selective, very high concentrations may lead to unforeseen effects. | Perform a dose-response study to identify the optimal therapeutic window. Start with the lower end of the published dose ranges and escalate cautiously while monitoring key cardiovascular parameters. |
| Interaction with anesthesia: The anesthetic agent used can influence cardiovascular hemodynamics and may interact with the effects of this compound. | Use a consistent and well-characterized anesthetic regimen. Be aware of the known cardiovascular effects of your chosen anesthetic and how they might influence the interpretation of your results. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to aid in experimental design.
Table 1: In Vivo Intravenous Dosage in Canine Models
| Dosage | Infusion Rate | Study Context | Observed Effects | Reference |
| 0.01, 0.1, 1, 10, 100 µg/kg/min | 1 mL/min | Healthy and heart failure canines | Dose-dependent decrease in systemic vascular resistance and increase in cardiac output. | |
| 0.3, 1.5 µg/kg/min | 0.5 mL/min | Canines with experimental heart failure, co-administered with furosemide | Decreased cardiac preload and afterload, maintained renal function. |
Table 2: In Vitro Concentration and Effects
| Concentration | Cell Line | Experiment | Observed Effects | Reference |
| 100 nM | HEK293 cells | Co-immunoprecipitation | Increased association of AT1R and TRPC3 with β-arrestin-1. | |
| 100 nM | HEK293 cells | Intracellular calcium measurement | Induced an increase in intracellular calcium. |
Experimental Protocols
In Vitro β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to the AT1R in response to this compound.
Materials:
-
HEK293 cells co-transfected with Flag-tagged AT1R and HA-tagged β-arrestin-1.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-Flag antibody for immunoprecipitation.
-
Anti-HA antibody for western blotting.
-
Protein A/G agarose beads.
-
SDS-PAGE gels and western blotting apparatus.
Protocol:
-
Seed transfected HEK293 cells in 10 cm dishes and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in serum-free media to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Starve cells in serum-free media for 4-6 hours prior to stimulation.
-
Treat cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Wash cells twice with ice-cold PBS and lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-Flag antibody for 2 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated β-arrestin-1.
In Vivo Hemodynamic Assessment in a Rat Model
This protocol outlines a method to assess the hemodynamic effects of this compound in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
This compound.
-
Saline solution.
-
Anesthetic (e.g., isoflurane or urethane).
-
Pressure transducer and data acquisition system.
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Syringe pump for intravenous infusion.
Protocol:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a catheter connected to a pressure transducer into the carotid artery to measure mean arterial pressure (MAP).
-
Insert a catheter into the jugular vein for intravenous infusion of this compound.
-
Allow the animal to stabilize for at least 30 minutes after surgery, ensuring a stable baseline MAP.
-
Prepare a solution of this compound in saline at the desired concentration.
-
Begin a continuous intravenous infusion of vehicle (saline) and record baseline MAP for 15-20 minutes.
-
Administer this compound via continuous infusion at escalating doses (e.g., 0.1, 1, 10 µg/kg/min). Each dose should be infused for a sufficient duration (e.g., 15-20 minutes) to allow for a stable response.
-
Continuously record MAP throughout the infusion period.
-
After the final dose, stop the infusion and monitor the recovery of MAP.
Visualizations
Caption: Signaling pathway of this compound at the AT1R.
Caption: Workflow for in vivo dosage optimization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRV-120027 TFA and Angiotensin II in AT1R Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling properties of TRV-120027 TFA and the endogenous ligand, Angiotensin II, at the Angiotensin II Type 1 Receptor (AT1R). The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms of action of these two compounds.
Introduction to AT1R Signaling
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Its activation by the octapeptide hormone Angiotensin II (AngII) triggers a cascade of intracellular signaling events that are central to blood pressure control, fluid and electrolyte homeostasis, and pathological processes such as cardiac hypertrophy and fibrosis. AT1R signaling is complex, proceeding through two major pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.
Angiotensin II , as the endogenous agonist, is considered a "balanced" agonist, meaning it activates both G protein and β-arrestin signaling pathways.[1] In contrast, This compound (also known as TRV027) is a synthetic peptide analog of Angiotensin II designed as a "biased" agonist.[2] It selectively engages β-arrestin signaling while simultaneously blocking G protein-mediated pathways.[3][4] This unique pharmacological profile suggests that this compound may offer therapeutic benefits by selectively activating potentially cardioprotective pathways while inhibiting the detrimental effects associated with G protein activation.[5]
Comparative Analysis of In Vitro Pharmacology
The differential engagement of G protein and β-arrestin pathways by Angiotensin II and this compound has been quantified in cellular assays. The following tables summarize the potency and efficacy of these two ligands at the human AT1R expressed in Human Embryonic Kidney (HEK) cells.
G Protein Activation
G protein activation by AT1R agonists is typically measured by the accumulation of intracellular second messengers, such as inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3) produced upon Gq protein activation.
| Compound | Assay | Cell Line | Potency (EC50/IC50) | Efficacy (vs. Ang II) |
| Angiotensin II | IP1 Accumulation | HEK-hAT1R | 1.1 nM (EC50) | 100% |
| This compound | IP1 Accumulation | HEK-hAT1R | Antagonist | No detectable activation |
Table 1: Comparative activity of Angiotensin II and this compound on G protein activation. Data sourced from Violin et al., as presented in a ResearchGate diagram.
β-Arrestin Recruitment
The recruitment of β-arrestin to the activated AT1R is a key step in the β-arrestin signaling pathway and can be quantified using various cellular assays, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).
| Compound | Assay | Cell Line | Potency (EC50) | Efficacy (vs. Ang II) |
| Angiotensin II | β-arrestin2 Recruitment | HEK-hAT1R | 9.7 nM | 100% |
| This compound | β-arrestin2 Recruitment | HEK-hAT1R | 17 nM | Agonist |
Table 2: Comparative activity of Angiotensin II and this compound on β-arrestin recruitment. Data sourced from Violin et al., as presented in a ResearchGate diagram.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades initiated by Angiotensin II and this compound upon binding to the AT1R.
Caption: Angiotensin II acts as a balanced agonist at the AT1R, activating both Gq protein and β-arrestin pathways.
Caption: this compound acts as a biased agonist, blocking Gq protein signaling while activating the β-arrestin pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to differentiate the signaling profiles of Angiotensin II and this compound.
G Protein Activation Assay (IP-One HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation.
Caption: Workflow for the IP-One HTRF Gq protein activation assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human AT1 receptor (HEK-hAT1R) are cultured in appropriate media and seeded into 96-well plates.
-
Cell Stimulation: After reaching confluency, cells are washed and incubated in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Compound Addition: Angiotensin II or this compound at various concentrations is added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Detection: Cells are lysed, and the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 and anti-IP1 cryptate) are added.
-
Signal Measurement: After a further incubation period at room temperature, the time-resolved fluorescence is measured at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP1 produced.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the interaction between the AT1R and β-arrestin upon agonist stimulation.
Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) is used that co-expresses the AT1R fused to a small enzyme fragment (the "enzyme donor") and β-arrestin fused to the larger, complementing enzyme fragment (the "enzyme acceptor").
-
Compound Stimulation: Cells are plated and then stimulated with either Angiotensin II or this compound.
-
Recruitment and Complementation: Agonist-induced recruitment of β-arrestin to the AT1R brings the two enzyme fragments into close proximity, allowing them to form an active enzyme complex.
-
Signal Detection: A substrate for the complemented enzyme is added, which is then converted into a chemiluminescent product.
-
Data Analysis: The intensity of the light emitted is directly proportional to the extent of β-arrestin recruitment.
Conclusion
The experimental data clearly delineates the distinct signaling profiles of Angiotensin II and this compound at the AT1R. Angiotensin II acts as a balanced agonist, potently activating both G protein and β-arrestin pathways. In contrast, this compound functions as a potent β-arrestin biased agonist, effectively recruiting β-arrestin while antagonizing G protein-mediated signaling. This functional selectivity provides a molecular basis for the differential physiological effects observed with these two compounds and highlights the potential for developing biased agonists as a novel therapeutic strategy for cardiovascular diseases. The provided methodologies offer a foundation for further investigation into the nuanced pharmacology of AT1R ligands.
References
- 1. Cardiorenal Actions of TRV 120027 , a Novel ß-Arrestin – Biased Ligand at the Angiotensin II Type I Receptor , in Healthy and Heart Failure Canines A Novel Therapeutic Strategy for Acute Heart Failure | Semantic Scholar [semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRV-120027 TFA and Losartan for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TRV-120027 TFA and losartan, two drugs that target the angiotensin II type 1 receptor (AT1R) for the treatment of heart failure. While both interact with the same receptor, their distinct mechanisms of action lead to different downstream signaling and physiological effects. This document summarizes their performance based on available preclinical and clinical data, presents experimental methodologies, and visualizes key pathways.
Executive Summary
Losartan is a well-established angiotensin II receptor blocker (ARB) that competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects.[1][2] It has been extensively studied in chronic heart failure, where it has shown hemodynamic benefits and is a therapeutic option, particularly for patients intolerant to ACE inhibitors.[3][4][5]
This compound (also known as TRV027) is a novel "biased ligand" of the AT1R. It is designed to selectively antagonize the G-protein signaling pathway responsible for vasoconstriction while simultaneously activating the β-arrestin signaling pathway, which is thought to promote cardiomyocyte contractility. This compound has been investigated primarily in the context of acute decompensated heart failure (ADHF).
Mechanism of Action
The fundamental difference between losartan and this compound lies in their interaction with the AT1 receptor and the subsequent signaling cascades they modulate.
Losartan: As a conventional ARB, losartan acts as an inverse agonist, blocking both G-protein and β-arrestin signaling pathways activated by angiotensin II. This leads to vasodilation and a reduction in aldosterone levels.
This compound: As a β-arrestin biased agonist, this compound also blocks G-protein-mediated signaling, similar to losartan. However, it uniquely engages and activates β-arrestin signaling. This biased agonism is intended to uncouple the detrimental vasoconstrictive effects from potentially beneficial effects on cardiac contractility.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways associated with AT1R activation by Angiotensin II, and its modulation by losartan and this compound.
References
- 1. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Losartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Losartan in heart failure: preclinical experiences and initial clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Comparative Efficacy of TRV-120027 TFA and Other AT1R Agonists: A Guide for Researchers
A detailed analysis of TRV-120027 TFA, a β-arrestin biased agonist at the Angiotensin II Type 1 Receptor (AT1R), in comparison to other notable AT1R agonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective signaling properties and physiological effects, supported by experimental data and detailed methodologies.
This compound has emerged as a significant compound in the study of Angiotensin II Type 1 Receptor (AT1R) signaling due to its unique biased agonism. Unlike the endogenous agonist Angiotensin II, which activates both G-protein and β-arrestin pathways, this compound selectively engages β-arrestin signaling while antagonizing the G-protein pathway.[1] This biased activity presents a promising therapeutic profile, particularly in cardiovascular diseases like acute heart failure, by potentially separating the beneficial effects of β-arrestin activation, such as enhanced cardiac contractility, from the detrimental effects of G-protein activation, like vasoconstriction.[1][2]
This guide provides a comparative analysis of the efficacy of this compound against other key AT1R agonists: the endogenous ligand Angiotensin II, the synthetic non-peptide agonist L-162,313, and the synthetic peptide biased agonist [Sar1, Ile4, Ile8]Ang II (SII-Ang II).
Signaling Pathway of AT1R Agonists
The differential engagement of downstream signaling pathways by various AT1R agonists is central to their distinct physiological effects. The following diagram illustrates the canonical G-protein pathway leading to vasoconstriction and the alternative β-arrestin pathway associated with cardioprotective effects.
Caption: Signaling pathways of balanced and biased AT1R agonists.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and other AT1R agonists in terms of receptor binding and signaling pathway activation.
Table 1: AT1R Binding Affinity
| Compound | Organism/Cell Line | Kd / Ki / IC50 (nM) | Reference |
| This compound (SD Ang II) | Rat liver membranes | Kd = 5.17 | [3] |
| Angiotensin II | - | - | - |
| L-162,313 | - | IC50 = 1.1 (AT1R) | - |
| SII-Ang II | Rat liver membranes | Kd = 0.483 | [3] |
Note: Data for Angiotensin II binding affinity was not available in the searched literature under comparable conditions.
Table 2: Signaling Pathway Activation
| Compound | Pathway | Assay | Cell Line | EC50 (nM) | Emax (% of Ang II) | Reference |
| This compound | β-arrestin 2 Recruitment | Chemiluminescence | HEK293 | 17 | - | |
| G-protein (IP1 accumulation) | HTRF | HEK293 | No activation | - | ||
| G-protein (Antagonism) | IP1 accumulation | HEK293 | Kd = 19 | - | ||
| Angiotensin II | β-arrestin 2 Recruitment | Chemiluminescence | HEK293 | 9.7 | 100 | |
| G-protein (IP1 accumulation) | HTRF | HEK293 | 1.1 | 100 | ||
| TRV120023 | β-arrestin Recruitment | - | HEK293 | 44 | - | |
| G-protein (IP/DAG accumulation) | - | HEK293 | No activation | - | ||
| SII-Ang II | β-arrestin Recruitment | BRET | HEK293 | Weak partial agonist | - | |
| G-protein Activation | - | - | No activation | - | ||
| L-162,313 | G-protein (Calcium mobilization) | Fluorimetry | U2OS-TetOn-AT1R | Partial agonist | - | |
| β-arrestin Recruitment | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
β-arrestin Recruitment Assay (NanoBiT)
This assay quantifies the recruitment of β-arrestin to the AT1R upon agonist stimulation.
Caption: Workflow for the NanoBiT β-arrestin recruitment assay.
Detailed Steps:
-
Cell Culture and Transfection: HEK293T cells are cultured in 6-well plates and transiently transfected with plasmids encoding for FLAG-tagged AT1R, SmBiT-tagged β-arrestin (1 or 2), and LgBiT-tagged AT1R using a suitable transfection reagent like PEI.
-
Cell Plating: 24 hours post-transfection, the cells are harvested and plated onto clear-bottom, white-walled 96-well plates.
-
Agonist Stimulation: Cells are stimulated with a range of concentrations of the test agonists (e.g., this compound, Angiotensin II).
-
Luminescence Measurement: The luminescence signal, generated upon the interaction of SmBiT and LgBiT due to β-arrestin recruitment to the receptor, is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized and plotted against the agonist concentration to generate dose-response curves, from which EC50 and Emax values are calculated.
G-protein Activation Assay (Calcium Mobilization)
This assay measures the activation of the Gq pathway by quantifying the release of intracellular calcium.
Caption: Workflow for the calcium mobilization assay.
Detailed Steps:
-
Cell Preparation: HEK293 cells stably or transiently expressing AT1R are seeded into a 96-well black-walled, clear-bottom plate and grown to near confluence.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit). The cells are incubated to allow for dye uptake.
-
Agonist Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of different concentrations of the test agonists.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored kinetically.
-
Data Analysis: The peak fluorescence response is measured and plotted against the agonist concentration to determine the EC50 for G-protein activation.
Conclusion
This compound demonstrates a distinct pharmacological profile as a β-arrestin biased agonist of the AT1R. It effectively antagonizes the G-protein pathway, similar to traditional angiotensin receptor blockers, while simultaneously activating the β-arrestin pathway. This contrasts with the balanced agonism of Angiotensin II and the G-protein-focused activity of agonists like L-162,313. The provided data and experimental protocols offer a foundation for further research into the therapeutic potential of biased agonism at the AT1R. Further studies are warranted to fully elucidate the signaling profile of agonists like L-162,313 and to explore the in vivo consequences of these distinct signaling signatures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRV-120027 TFA and SI Ang II: Biased Agonists at the Angiotensin II Type 1 Receptor
In the landscape of cardiovascular research and drug development, the nuanced modulation of G protein-coupled receptors (GPCRs) has emerged as a key strategy. The angiotensin II type 1 receptor (AT1R), a critical regulator of blood pressure and cardiovascular homeostasis, has been a focal point for the development of biased ligands. These molecules selectively activate specific downstream signaling pathways, offering the potential for targeted therapeutic effects with fewer side effects. This guide provides a detailed comparative analysis of two such biased agonists, TRV-120027 TFA and [Sar¹, Ile⁸]-Angiotensin II (SI Ang II), intended for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound , also known as TRV027 or [Sar¹, D-Ala⁸]-Angiotensin II (SD Ang II), is a synthetic peptide analogue of angiotensin II. It is characterized as a β-arrestin-biased agonist of the AT1R.[1][2][3][4] This means it preferentially activates β-arrestin signaling pathways while simultaneously acting as an antagonist to the canonical G protein-mediated signaling, which is responsible for vasoconstriction.[5] This unique mechanism of action has positioned this compound as a potential therapeutic for conditions such as acute heart failure, where it may offer cardiovascular benefits like increased cardiomyocyte contractility and reduced cardiac preload and afterload, without the detrimental effects of G protein overactivation.
SI Ang II , or [Sar¹, Ile⁴, Ile⁸]-Angiotensin II, is another peptide analogue of angiotensin II that also functions as a biased agonist at the AT1R. Similar to this compound, it demonstrates a preference for β-arrestin-mediated signaling pathways over G protein activation. Research has indicated that SI Ang II can stimulate receptor phosphorylation, β-arrestin recruitment, and receptor internalization, all characteristic of β-arrestin activation, without significantly engaging heterotrimeric G-proteins.
Quantitative Performance Analysis
A direct head-to-head comparison of the functional potencies of this compound and SI Ang II across both G protein and β-arrestin pathways under identical experimental conditions is limited in publicly available literature. However, a comparative study on their binding affinities to rat liver membrane AT1 receptors provides valuable quantitative insight.
| Parameter | TRV-120027 (SD Ang II) | SI Ang II | Angiotensin II (Endogenous Ligand) |
| Binding Affinity (Ki) to rat liver AT1R | 18.8 ± 1.9 nM | 2.5 ± 0.3 nM | ~1.5 nM |
| Signaling Bias | β-arrestin agonist / G protein antagonist | β-arrestin agonist / Weak partial G protein agonist | Balanced G protein and β-arrestin agonist |
| β-arrestin Recruitment | Potent agonist | Partial agonist | Full agonist |
| Gq Protein Activation | Competitive antagonist (Kd ≈ 19 nM) | Very weak partial agonist | Full agonist (EC50 ≈ 1 nM) |
Note: The presented data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The Ki values for TRV-120027 and SI Ang II are from a direct comparative study and thus offer a reliable assessment of their relative binding affinities.
Signaling Pathways
Both this compound and SI Ang II exert their effects by selectively engaging β-arrestin downstream of the AT1R, while minimizing or blocking Gq protein activation. The canonical pathway initiated by the endogenous ligand, Angiotensin II, involves robust Gq activation, leading to vasoconstriction and other classical effects. In contrast, the biased agonists promote cardioprotective and other potentially beneficial signaling cascades mediated by β-arrestin.
Experimental Protocols
The characterization and comparison of compounds like this compound and SI Ang II rely on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the Ki of this compound and SI Ang II for the AT1R.
Materials:
-
Rat liver membranes (a rich source of AT1R)
-
¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II (Radioligand)
-
This compound and SI Ang II (unlabeled competing ligands)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (this compound and SI Ang II).
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled ligands and a constant amount of rat liver membrane preparation.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Angiotensin II).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to measure the recruitment of β-arrestin to a GPCR upon ligand stimulation.
Objective: To quantify the potency (EC₅₀) and efficacy (Emax) of this compound and SI Ang II in inducing β-arrestin recruitment to the AT1R.
Materials:
-
HEK293 cells
-
Expression plasmids for AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture reagents and transfection reagents.
-
BRET substrate (e.g., coelenterazine h).
-
This compound and SI Ang II.
-
Plate reader capable of detecting BRET signals.
Procedure:
-
Co-transfect HEK293 cells with the AT1R-Rluc and β-arrestin-YFP constructs.
-
Plate the transfected cells into a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
Prepare serial dilutions of the test compounds (this compound and SI Ang II).
-
Remove the culture medium and replace it with a buffer.
-
Add the BRET substrate and incubate for a few minutes.
-
Add the test compounds to the wells.
-
Measure the luminescence signals at the emission wavelengths for the donor and acceptor.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Gq Protein Activation Assay (IP-One HTRF)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, to quantify Gq activation.
Objective: To assess the ability of this compound and SI Ang II to activate or inhibit the Gq pathway.
Materials:
-
Cells expressing AT1R (e.g., CHO or HEK293 cells).
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate conjugates).
-
Stimulation buffer.
-
This compound, SI Ang II, and a known AT1R agonist (e.g., Angiotensin II).
-
HTRF-compatible plate reader.
Procedure:
-
Plate the cells in a 96-well plate and incubate.
-
For antagonist mode (for this compound), pre-incubate the cells with varying concentrations of the compound before adding a fixed concentration of Angiotensin II. For agonist mode (for SI Ang II), add varying concentrations of the compound directly.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on the HTRF reader at the appropriate wavelengths.
-
Calculate the HTRF ratio and determine the IP1 concentration from a standard curve.
-
For antagonist activity, calculate the IC₅₀. For agonist activity, calculate the EC₅₀.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of biased GPCR ligands.
Conclusion
This compound and SI Ang II are both valuable research tools for investigating the roles of biased agonism at the AT1R. The available data suggests that while both compounds preferentially activate the β-arrestin pathway, SI Ang II exhibits a higher binding affinity for the AT1 receptor. This compound acts as a potent β-arrestin agonist and a competitive antagonist of G protein signaling. In contrast, SI Ang II is described as a partial agonist for β-arrestin recruitment and a very weak partial agonist for G protein activation.
The choice between these two compounds will depend on the specific research question. For studies requiring potent and selective activation of β-arrestin signaling with clear antagonism of the G protein pathway, this compound may be the preferred tool. For investigations where a higher affinity ligand is desired and a very low level of G protein activation can be tolerated or is of interest, SI Ang II could be more suitable. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of these two important biased agonists.
References
- 1. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of biased agonists Sarcosine1 , d-Alanine8 -Angiotensin (Ang) II (SD Ang II) and Sarcosine1 , Isoleucine8 -Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A New Paradigm in Angiotensin II Receptor Modulation: A Comparative Guide to TRV-120027 TFA and Traditional ARBs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRV-120027 TFA, a novel β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), and traditional Angiotensin II Receptor Blockers (ARBs). By delving into their distinct mechanisms of action, signaling pathways, and comparative preclinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of their differential pharmacological profiles.
Introduction: Beyond Conventional Angiotensin II Receptor Blockade
Traditional ARBs, such as losartan, valsartan, and olmesartan, have long been cornerstone therapies for cardiovascular diseases, primarily by blocking the G-protein-mediated signaling cascade initiated by angiotensin II binding to the AT1R. This blockade effectively mitigates vasoconstriction and other detrimental effects associated with G-protein activation.
This compound, however, represents a paradigm shift in AT1R modulation. It is a "biased" ligand that, while antagonizing the G-protein pathway similarly to traditional ARBs, simultaneously engages and activates β-arrestin-mediated signaling.[1][2] This unique dual action results in a distinct pharmacological profile, offering potential therapeutic advantages, particularly in conditions like acute heart failure.[2]
Comparative Analysis of Preclinical Data
Direct head-to-head clinical trials comparing this compound with traditional ARBs are limited. However, preclinical studies in various animal models provide valuable insights into their differential effects on key cardiovascular parameters.
Hemodynamic and Cardiac Performance
A key differentiator observed in preclinical models is the effect on cardiac contractility. While both TRV-120027 and traditional ARBs effectively reduce blood pressure, TRV-120027 has been shown to preserve or even enhance cardiac performance, an effect not typically observed with conventional ARBs.
Table 1: Comparative Effects of TRV-120027 vs. Losartan on Hemodynamic Parameters in Rats [3][4]
| Parameter | TRV-120027 | Losartan |
| Mean Arterial Pressure (MAP) | Dose-dependent reduction | Dose-dependent reduction |
| Cardiac Contractility (Vmax) | Increased | No significant effect |
Vmax: Maximum velocity of myocardial shortening, a measure of cardiac contractility.
In a rat model, both TRV-120027 and losartan demonstrated a dose-dependent reduction in mean arterial pressure. However, TRV-120027 uniquely increased myocardial contractility (Vmax), a beneficial effect in the context of heart failure.
Cardiorenal Effects in a Canine Model of Heart Failure
A study in a canine model of heart failure investigated the effects of TRV-120027 when added to furosemide therapy. While not a direct comparison to an ARB, the study highlights the potential of TRV-120027 to unload the heart while preserving renal function.
Table 2: Cardiorenal Effects of TRV-120027 in a Canine Model of Heart Failure (in addition to Furosemide)
| Parameter | Effect of TRV-120027 + Furosemide |
| Cardiac Preload and Afterload | Reduced |
| Systemic and Pulmonary Vascular Resistances | Reduced |
| Cardiac Output | Increased |
| Renal Blood Flow | Maintained/Increased |
| Glomerular Filtration Rate | Maintained |
Effects on Aortic Aneurysm
A study in a mouse model of angiotensin II-induced aortic aneurysm compared the effects of TRV027 (TRV-120027) and the traditional ARB olmesartan.
Table 3: Comparative Effects of TRV027 vs. Olmesartan on Aortic Aneurysm in Mice
| Parameter | TRV027 | Olmesartan |
| Aortic Aneurysm Formation | Inhibited | Inhibited |
| Vascular Fibrosis | No significant increase | Increased |
| New Protein Synthesis | Maintained | Reduced |
This study suggests that while both agents can inhibit aneurysm formation, they may do so through different mechanisms, with TRV027 potentially offering advantages by maintaining vascular integrity without inducing fibrosis.
Experimental Protocols
Rat Hemodynamic Study (TRV-120027 vs. Losartan)
-
Animal Model: Anesthetized, ventilated healthy male rats.
-
Instrumentation: Instrumented with ECG electrodes and micromanometers in a femoral artery and the left ventricle to measure mean arterial pressure (MAP) and left ventricular hemodynamic indices.
-
Drug Administration: TRV-120027 (low dose: 1 µg/kg/min; high dose: 10 µg/kg/min) or losartan were administered, and the effects on angiotensin II dose-escalation blood pressure response were measured.
-
Cardiac Contractility Assessment: Myocardial shortening velocity (Vmax) was measured by video edge detection in isolated murine cardiomyocytes treated with TRV-120027 or losartan.
Canine Heart Failure Study (Boerrigter et al., 2012)
-
Animal Model: Anesthetized dogs with tachypacing-induced heart failure.
-
Groups: Two groups were studied: Furosemide + Vehicle (F+V) and Furosemide + TRV120027 (F+T).
-
Drug Administration: Furosemide was administered at 1 mg/kg/hour. TRV120027 was infused at 0.3 and 1.5 µg/kg/minute for 45 minutes each.
-
Measurements: Hemodynamic parameters (mean arterial pressure, systemic and pulmonary vascular resistances, pulmonary capillary wedge pressure) and renal function (glomerular filtration rate, renal blood flow, urine flow, and sodium excretion) were assessed.
Mouse Aortic Aneurysm Study
-
Animal Model: Apolipoprotein E-null (ApoE-/-) mice on a high-fat diet.
-
Induction of Aneurysm: Infusion of angiotensin II.
-
Treatment Groups: Co-infusion of angiotensin II with either TRV027 or olmesartan.
-
Analysis: Evaluation of aortic aneurysm formation, vascular fibrosis, and protein synthesis.
Signaling Pathways: A Tale of Two Cascades
The fundamental difference between this compound and traditional ARBs lies in the signaling pathways they modulate upon binding to the AT1R.
Traditional ARBs: Gq-Protein Pathway Blockade
Traditional ARBs are inverse agonists or neutral antagonists that block the conformational change in the AT1R required for Gq protein coupling. This prevents the activation of the canonical Gq signaling cascade.
This compound: Biased Signaling via β-Arrestin
TRV-120027, while also blocking Gq-protein coupling, stabilizes a receptor conformation that preferentially binds to and activates β-arrestin. This initiates a distinct signaling cascade with different downstream effectors and cellular outcomes.
Experimental Workflow: Comparative In Vivo Rat Study
The following diagram illustrates the general workflow for a comparative in vivo study in rats to assess the hemodynamic effects of this compound versus a traditional ARB.
Conclusion
This compound presents a novel and differentiated approach to AT1R modulation compared to traditional ARBs. Its unique ability to block G-protein signaling while simultaneously activating the β-arrestin pathway translates into a distinct pharmacological profile characterized by blood pressure reduction coupled with preserved or enhanced cardiac contractility. The preclinical data suggest potential therapeutic advantages for TRV-120027 in specific cardiovascular conditions, particularly acute heart failure. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this biased ligand in comparison to the established class of traditional ARBs. This guide serves as a foundational resource for researchers and clinicians interested in the evolving landscape of renin-angiotensin system modulation.
References
- 1. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophils Protect Mice from Angiotensin-II Perfusion-Induced Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
head-to-head comparison of TRV-120027 TFA and candesartan
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of TRV-120027 TFA, a novel β-arrestin biased agonist of the angiotensin II type 1 receptor (AT1R), and candesartan, a conventional AT1R blocker (ARB). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles and therapeutic potential of these two agents.
Executive Summary
This compound and candesartan both target the AT1R, a key regulator in the renin-angiotensin-aldosterone system (RAAS) and a critical player in cardiovascular homeostasis and disease. However, they do so through fundamentally different mechanisms. Candesartan is a traditional antagonist, blocking both G-protein and β-arrestin signaling pathways downstream of the AT1R. In contrast, this compound is a "biased ligand," which selectively blocks G-protein mediated signaling while simultaneously activating β-arrestin signaling. This unique mechanism of action was hypothesized to offer therapeutic advantages, particularly in acute heart failure, by combining the benefits of G-protein blockade (e.g., vasodilation) with the potentially beneficial effects of β-arrestin activation (e.g., enhanced cardiac contractility).
This guide will delve into the available preclinical and clinical data to compare their performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Pathways
The differential effects of this compound and candesartan stem from their distinct interactions with the AT1R and the subsequent downstream signaling cascades.
-
Candesartan: As a conventional angiotensin receptor blocker, candesartan competitively inhibits the binding of angiotensin II to the AT1R, thereby blocking both the Gq protein-mediated and β-arrestin-mediated signaling pathways.[1][2] The primary therapeutic effects of candesartan, such as blood pressure reduction, are attributed to the inhibition of Gq signaling, which prevents vasoconstriction and aldosterone secretion.[1][3][4]
-
This compound: This compound is a β-arrestin biased agonist of the AT1R. It blocks angiotensin II-mediated G-protein signaling while simultaneously engaging and activating β-arrestin. This biased agonism is intended to uncouple the detrimental effects of G-protein activation (e.g., vasoconstriction) from the potentially beneficial effects of β-arrestin signaling, which has been suggested to include enhanced cardiomyocyte contractility.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and candesartan. It is important to note that direct head-to-head preclinical and clinical studies with comprehensive comparative data are limited. Therefore, data from separate studies are presented.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Candesartan | Reference |
| Mechanism of Action | β-arrestin biased agonist of AT1R | AT1R Antagonist | , |
| Receptor Binding Affinity (pKi) | Not explicitly reported | 8.61 ± 0.21 | |
| G-Protein Signaling (pEC50, IP1 Accumulation) | 5 | Not applicable (antagonist) | |
| β-Arrestin Recruitment (pEC50) | 7.8 | Not applicable (antagonist) |
Note: pEC50 and pKi values are measures of potency and affinity, respectively. Higher values indicate greater potency/affinity.
Table 2: Preclinical Hemodynamic Effects in a Canine Model of Heart Failure
Data for this compound is from a study in anesthetized dogs with tachypacing-induced heart failure. Direct comparative data for candesartan under identical experimental conditions was not found in the reviewed literature.
| Parameter | Effect of this compound | Reference |
| Mean Arterial Pressure | Decreased | |
| Pulmonary Capillary Wedge Pressure | Decreased | |
| Systemic Vascular Resistance | Decreased | |
| Cardiac Output | Increased | |
| Renal Blood Flow | Increased | |
| Glomerular Filtration Rate | Maintained |
Table 3: Clinical Trial Data in Acute Heart Failure (BLAST-AHF Study - TRV027)
The BLAST-AHF study was a Phase IIb, randomized, double-blind, placebo-controlled trial. The primary endpoint was a composite of all-cause mortality, worsening heart failure, rehospitalization for heart failure, or shortness of breath. The study did not meet its primary or secondary endpoints.
| Outcome | TRV027 (all doses) vs. Placebo | Reference |
| Primary Composite Endpoint | No significant benefit | |
| Blood Pressure | No significant decrease compared to placebo |
A post-hoc analysis of the BLAST-AHF trial suggested a potential benefit of the 1 mg/h dose of TRV027 on 180-day all-cause mortality and cardiovascular death or readmission in patients with higher baseline systolic blood pressure (≥127 mmHg), while adverse outcomes were observed in patients with lower baseline systolic blood pressure.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and candesartan.
In Vitro Assays
References
- 1. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of candesartan on cardiac and arterial structure and function in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heart failure canine model [bio-protocol.org]
assessing the differential effects of TRV-120027 TFA on G-protein vs β-arrestin pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRV-120027 TFA's effects on G-protein versus β-arrestin signaling pathways, benchmarked against the endogenous ligand Angiotensin II and traditional Angiotensin II Type 1 Receptor (AT1R) blockers. This compound emerges as a β-arrestin-biased agonist, a pharmacological characteristic that confers a unique profile of physiological effects with significant therapeutic potential.
Executive Summary
This compound is a novel, synthetic peptide analog of Angiotensin II that acts as a biased agonist at the AT1R.[1] Unlike the natural ligand, Angiotensin II, which activates both G-protein and β-arrestin pathways, and traditional antagonists like losartan or valsartan, which block both, this compound selectively engages and activates β-arrestin signaling while simultaneously inhibiting the G-protein pathway.[2][3][4][5] This biased agonism translates into a distinct pharmacological profile: it blocks Angiotensin II-mediated vasoconstriction, a G-protein-dependent effect, while promoting cardiomyocyte contractility, a β-arrestin-mediated action. This dual activity presents a promising therapeutic strategy, particularly in conditions like acute heart failure where reducing afterload while improving cardiac performance is desirable.
Data Presentation
The following tables summarize the quantitative effects of this compound in comparison to Angiotensin II and the unbiased antagonist Valsartan on AT1R signaling pathways.
Table 1: In Vitro Potency and Efficacy at the Human AT1R
| Ligand | G-Protein Activation (IP1 Accumulation) | β-Arrestin2 Recruitment |
| Angiotensin II | EC50: 1.1 nM | EC50: 9.7 nM |
| This compound | No detectable activation | EC50: 17 nM |
| Valsartan | No detectable efficacy | No detectable efficacy |
Data sourced from studies in HEK cells expressing the human AT1R.
Table 2: In Vivo Hemodynamic Effects in a Canine Model of Heart Failure
| Treatment | Mean Arterial Pressure | Pulmonary Capillary Wedge Pressure | Cardiac Output |
| This compound (0.3 and 1.5 µg/kg/min) | Decreased | Significantly Decreased | Increased |
| Furosemide + Vehicle | No significant change | Decreased | No significant change |
Data from a study in anesthetized dogs with tachypacing-induced heart failure.
Table 3: Comparative In Vivo Effects in Rats
| Ligand | Mean Arterial Pressure | Cardiac Performance |
| This compound | Reduced | Increased |
| Losartan | Reduced | Decreased |
| Telmisartan | Reduced | Decreased |
Data from a study in normal rats.
Signaling Pathways and Experimental Visualization
The differential engagement of G-protein and β-arrestin pathways by Angiotensin II and this compound at the AT1R is depicted below.
Caption: Differential activation of AT1R signaling by Angiotensin II and this compound.
The following diagram illustrates a typical experimental workflow for assessing β-arrestin recruitment.
Caption: Workflow for a typical in vitro β-arrestin recruitment assay.
Experimental Protocols
1. In Vitro β-Arrestin Recruitment Assay (PathHunter™ Assay Principle)
This assay quantifies the recruitment of β-arrestin to the activated AT1R.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human AT1R are commonly used.
-
Principle: The assay is based on enzyme fragment complementation. The AT1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme.
-
Procedure:
-
Cells are seeded into 384-well plates.
-
Serial dilutions of this compound, Angiotensin II (as a positive control), and a vehicle (as a negative control) are added to the wells.
-
After an incubation period (typically 60-90 minutes) at 37°C, a substrate for the complemented enzyme is added.
-
The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
-
Data Analysis: The data are normalized and plotted as a dose-response curve to determine the potency (EC50) and efficacy (Emax) of each compound.
2. In Vitro G-Protein Activation Assay (IP-One Assay Principle)
This assay measures the activation of the Gq protein pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation.
-
Cell Line: HEK293 cells expressing the human AT1R.
-
Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP1. The assay uses a competitive immunoassay format (HTRF®) to detect IP1 accumulation.
-
Procedure:
-
Cells are plated in 384-well plates.
-
This compound, Angiotensin II, and vehicle are added to the cells. To assess antagonism, cells are pre-incubated with this compound before the addition of Angiotensin II.
-
After incubation, cell lysis buffer containing HTRF® reagents (an anti-IP1 antibody labeled with a cryptate and IP1 labeled with d2) is added.
-
The fluorescence is read at two wavelengths, and the ratio is used to determine the amount of IP1 produced.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for G-protein activation. For antagonism, the shift in the Angiotensin II dose-response curve is analyzed to determine the inhibitory constant (Ki).
3. In Vivo Hemodynamic Assessment in a Canine Model
This protocol outlines the assessment of the cardiovascular effects of this compound in a large animal model.
-
Animal Model: Anesthetized canines with heart failure induced by rapid cardiac pacing.
-
Instrumentation: Animals are instrumented for the measurement of mean arterial pressure, right atrial pressure, pulmonary capillary wedge pressure, cardiac output, and renal blood flow.
-
Procedure:
-
Following a baseline measurement period, a continuous intravenous infusion of this compound is administered at escalating doses (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg per minute). In some studies, this compound is co-administered with other drugs like furosemide.
-
Hemodynamic parameters are continuously monitored and recorded throughout the infusion period and during a washout period.
-
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated for each dose and compared between treatment groups.
Conclusion
The data presented in this guide clearly demonstrate the differential effects of this compound on the G-protein and β-arrestin signaling pathways of the AT1R. Its ability to selectively activate the beneficial β-arrestin pathway while blocking the detrimental G-protein pathway underscores its potential as a novel therapeutic agent. The provided experimental frameworks offer a basis for the continued investigation and characterization of this and other biased ligands in drug discovery and development.
References
- 1. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selectively engaging β-arrestins at the angiotensin II type 1 receptor reduces blood pressure and increases cardiac performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of TRV-120027 TFA
Researchers and drug development professionals handling TRV-120027 TFA are responsible for its safe disposal to protect both laboratory personnel and the environment. As TRV-120027 is supplied as a trifluoroacetic acid (TFA) salt, the disposal protocol must address the hazards associated with both the peptide and the acidic counter-ion. Adherence to institutional and local regulations is paramount.
Disposal Protocol for this compound
This section provides a step-by-step guide for the proper disposal of this compound waste. This includes unused solid material, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and pipette tips in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate and restrict access to the affected area.
-
For liquid spills, absorb with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[1][2] Do not use combustible materials like paper towels.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Ventilate the area and wash the spill site with a suitable cleaning agent.
4. Waste Neutralization (for liquid waste): Due to the acidic nature of TFA, neutralization may be required before disposal.[1][2] Consult with your institution's EHS office before proceeding with any neutralization protocol.
-
If approved, slowly add a weak base (e.g., sodium bicarbonate solution) to the liquid waste while stirring in a fume hood.
-
Monitor the pH until it is within the acceptable range for your facility's wastewater system (typically between 6 and 8).
-
Even after neutralization, the waste may still be considered hazardous due to the presence of the active pharmaceutical ingredient and must be disposed of accordingly.
5. Final Disposal:
-
All waste containers must be securely sealed and clearly labeled with the contents ("this compound waste," "Trifluoroacetic acid waste") and the appropriate hazard symbols.
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[3]
Hazard and Safety Data Summary
The primary hazards associated with this compound are related to the trifluoroacetic acid component.
| Hazard Type | Description | Protective Measures |
| Skin and Eye Contact | TFA is corrosive and can cause severe burns. | Wear safety goggles and chemical-resistant gloves. |
| Inhalation | Vapors and mists are harmful and can cause respiratory tract irritation. | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental | Harmful to aquatic life with long-lasting effects. | Do not release into the environment. Prevent entry into drains and waterways. |
Experimental Protocols Cited
This document does not cite specific experimental protocols but rather synthesizes safety and disposal information from material safety data sheets for trifluoroacetic acid, a key component of this compound. The disposal procedures are based on standard laboratory practices for handling acidic and pharmacologically active compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling TRV-120027 TFA
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like TRV-120027 TFA is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational protocols, and disposal plans for this compound.
Personal Protective Equipment (PPE)
Given that specific toxicity data for many synthetic peptides are not extensively available, they should be treated as potentially hazardous materials.[1] Adherence to proper PPE protocols is critical to minimize exposure through inhalation, skin, or eye contact.[2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side shields | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Minimum requirement for incidental contact. Double gloving may be necessary for added protection, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. |
| Respiratory Protection | Dust Mask or N95 Respirator | Recommended when weighing or handling the lyophilized powder to avoid inhalation of fine particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory with hazardous materials. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized peptides should be stored at -20°C or colder in a tightly sealed container, protected from light.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
Handle the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation risk.
-
Use a sterile, appropriate solvent for reconstitution. For hydrophobic peptides, initial dissolution in an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.
-
To dissolve, gently swirl or vortex the solution. Avoid vigorous shaking to prevent peptide aggregation.
-
To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the reconstituted peptide.
-
Store peptide solutions at -20°C or -80°C.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Spill Response
Immediate and appropriate action is necessary in the event of a spill.
-
Small Spills:
-
Powder: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Liquid: Absorb the spill with an inert material and place it in a suitable container for disposal.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including a respirator.
-
Contain the spill and follow the cleanup procedures for small spills.
-
Ensure the area is well-ventilated during and after cleanup.
-
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused/Expired Peptide | Dispose of as chemical waste according to your institution's Environmental Health & Safety (EHS) guidelines. |
| Contaminated Materials | All materials that have come into contact with the peptide (e.g., pipette tips, gloves, vials) should be collected in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | For liquid waste containing the peptide, chemical inactivation may be an option before disposal. However, the primary recommendation is to collect it as hazardous chemical waste. Consult your institution's EHS department for specific guidance on drain disposal, which may be permissible after inactivation and neutralization, depending on local regulations. |
General Disposal Workflow
Caption: General workflow for the disposal of this compound waste.
Experimental Protocol: TFA Removal (Optional)
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and remains as a counter-ion in the final product. Residual TFA can be problematic for certain biological assays. If necessary, TFA can be exchanged for a more biocompatible counter-ion, such as hydrochloride.
Protocol for TFA/HCl Exchange
-
Dissolution: Dissolve the peptide in 100 mM hydrochloric acid (HCl).
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide as a hydrochloride salt.
-
Repetition (Optional but Recommended): For a more complete exchange, the process of dissolving in 100 mM HCl, freezing, and lyophilizing can be repeated two or more times.
-
Final Reconstitution: After the final lyophilization, dissolve the peptide in the desired buffer for your experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
